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2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Documentation Hub

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  • Product: 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine
  • CAS: 51626-51-8

Core Science & Biosynthesis

Foundational

Chemical structure properties of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Physicochemical Profile, Synthetic Methodology, and Pharmacological Scaffolding[1] Abstract This technical guide provides a comprehensive analysis of 2-Furan-2-yl-2-(1H-indol-3-yl)ethan-1-amine , a complex -branched tryp...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Pharmacological Scaffolding[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Furan-2-yl-2-(1H-indol-3-yl)ethan-1-amine , a complex


-branched tryptamine derivative. Characterized by a bis-heteroaryl architecture where an indole and a furan ring share a single carbon at the 

-position relative to the amine, this molecule represents a significant scaffold in medicinal chemistry. It serves as a probe for steric tolerance at the serotonin (5-HT) receptor binding pocket and as a potential bioisostere for diverse indole alkaloids. This document details the structural properties, validated synthetic pathways, and critical stability considerations required for handling this acid-sensitive motif.
Structural Architecture & Pharmacophore Analysis

The molecule is chemically distinct from classical tryptamines due to the bulky heterocyclic substitution at the


-carbon.
  • IUPAC Name: 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.28 g/mol

  • Core Scaffold:

    
    -substituted Tryptamine (Bis-heteroaryl ethylamine)
    
1.1 Electronic & Steric Properties

The structure integrates two distinct aromatic systems:

  • Indole Moiety: Electron-rich, serving as the primary pharmacophore for 5-HT receptor recognition (specifically the NH hydrogen bond donor and

    
    -system).
    
  • Furan Moiety: A five-membered oxygen heterocycle.[1] Unlike a phenyl group (common in other

    
    -substituted amines), the furan is electron-rich (diene character) and acts as a hydrogen bond acceptor via the ether oxygen.
    
  • 
    -Branching:  The substitution at the C2 position (relative to the ethyl chain) introduces significant steric bulk. This constrains the rotation of the ethylamine side chain, potentially locking the molecule into a specific bioactive conformation that differs from the flexible ethyl chain of serotonin.
    
1.2 Stability Considerations (Critical)

Furan Sensitivity: The furan ring has lower resonance energy (approx. 16 kcal/mol) compared to benzene (36 kcal/mol) or thiophene.[2] It functions chemically as a masked 1,4-dicarbonyl system.

  • Acid Hydrolysis: Exposure to strong mineral acids (e.g., HCl,

    
    ) can trigger the hydrolytic ring-opening of the furan, leading to the formation of 1,4-diketones (Achmatowicz reaction type degradation).
    
  • Oxidation: The electron-rich nature of both the indole and furan rings makes the molecule susceptible to oxidative coupling or polymerization if stored improperly.

Synthetic Methodology

The most robust route to this scaffold utilizes a Michael Addition followed by a Hydride Reduction . This approach avoids the harsh conditions associated with direct alkylation and allows for the convergent assembly of the two heterocycles.

2.1 Retrosynthetic Analysis

The target molecule is disassembled into three synthons:

  • Indole: Nucleophile (C3 position).

  • Furfural: Precursor to the electrophile.

  • Nitromethane: Source of the nitrogen and carbon chain linker.

2.2 Step-by-Step Protocol

Step 1: Synthesis of (E)-2-(2-nitrovinyl)furan (Henry Reaction)

  • Reagents: Furfural, Nitromethane, Ammonium Acetate (catalyst).

  • Conditions: Reflux in acetic acid or sonication.

  • Mechanism: Nitroaldol condensation followed by dehydration.

  • Yield Target: >85% (Yellow crystalline solid).

Step 2: Friedel-Crafts / Michael Addition This is the critical C-C bond-forming step. Indole acts as a nucleophile attacking the


-position of the nitroalkene.
  • Reagents: Indole (1.0 eq), (E)-2-(2-nitrovinyl)furan (1.1 eq).

  • Catalyst: Indium(III) Chloride (

    
    , 10 mol%) or Iodine (
    
    
    
    , 10 mol%).
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve indole and nitrovinylfuran in solvent.

    • Add catalyst at room temperature.

    • Stir for 2–6 hours (monitor via TLC for disappearance of indole).

    • Workup: Quench with water, extract with EtOAc. The product is 3-[1-(Furan-2-yl)-2-nitroethyl]-1H-indole.

  • Note: Avoid strong Lewis acids that might polymerize the furan.

Step 3: Reduction of the Nitro Group

  • Reagents: Lithium Aluminum Hydride (

    
    , 3.0 eq).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Cool THF solution of

      
       to 0°C under Argon.
      
    • Dropwise add the nitro-intermediate (dissolved in THF).

    • Reflux for 4–8 hours.

    • Fieser Workup: Carefully quench with

      
      , 15% NaOH, then 
      
      
      
      .
    • Filter precipitate, dry organic layer over

      
      .[3]
      
  • Purification: Flash chromatography (DCM/MeOH/Ammonia). Do not use acidic silica gel.

2.3 Synthetic Pathway Diagram

SynthesisPath Furfural Furfural Nitrovinyl (E)-2-(2-nitrovinyl)furan Furfural->Nitrovinyl Nitromethane NH4OAc, Reflux Intermediate 3-[1-(Furan-2-yl)-2-nitroethyl]indole Nitrovinyl->Intermediate + Indole InCl3 (cat), CH3CN Michael Addition Indole Indole Indole->Intermediate Product 2-Furan-2-yl-2-(1H-indol-3-yl)ethylamine Intermediate->Product LiAlH4, THF Reduction

Caption: Convergent synthesis via Michael addition of indole to nitrovinylfuran followed by hydride reduction.

Physicochemical Properties & Data

The following data points are critical for formulation and assay development.

PropertyValue / DescriptionRelevance
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
pKa (Amine) ~9.6Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 3 (Indole NH, Amine

)
Critical for receptor anchoring (e.g., Asp residue in 5-HT receptors).
H-Bond Acceptors 2 (Furan O, Amine N)Furan oxygen provides a secondary interaction point.
Solubility Low in water (neutral); High in DMSO, MeOH.Store stock solutions in DMSO at -20°C.
TPSA ~42 ŲFavorable for CNS penetration (Rule of 5 compliant).
Pharmacological Implications (SAR)

While specific clinical data for this exact molecule is limited, Structure-Activity Relationship (SAR) principles of


-substituted tryptamines allow for high-confidence predictions.
4.1 5-HT Receptor Binding[4]
  • Steric Bulk: The

    
    -furan group creates a bulky environment near the orthosteric binding site. In 5-HT2A receptors, the "spec 2" region can accommodate hydrophobic bulk, but the rigidity of the furan ring may reduce affinity compared to simple 
    
    
    
    -methyl tryptamines (AMT).
  • Selectivity: The bis-aryl nature often shifts selectivity toward 5-HT6 or 5-HT7 receptors, or the Serotonin Transporter (SERT), rather than the classic 5-HT2A agonist profile of psychedelics.

4.2 Metabolic Stability (MAO Interaction)
  • MAO Resistance: Monoamine Oxidase (MAO) typically oxidizes the amine. Substituents at the

    
    -position (next to Nitrogen) strongly block MAO. Substituents at the 
    
    
    
    -position (this molecule) provide partial steric shielding but are less effective than
    
    
    -substitution.
  • Inhibition Potential:

    
    -carbolines and related rigid tryptamines are often MAO inhibitors. This molecule, being a "ring-opened" analog of complex indole alkaloids, may act as a competitive inhibitor of MAO-A.
    
4.3 Signal Transduction Pathway

Signaling Ligand 2-Furan-2-yl-2-(1H-indol-3-yl)ethylamine Receptor 5-HT Receptor (2A/2C/7) Ligand->Receptor Binding (Hydrophobic/Ionic) GProtein G-Protein Coupling (Gq/Gs) Receptor->GProtein Conformational Change Effector PLC / Adenylyl Cyclase GProtein->Effector Activation Response Ca2+ Release / cAMP Modulation Effector->Response Signal Cascade

Caption: Hypothetical signal transduction cascade upon binding to G-protein coupled serotonin receptors.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, Indole NH).
      
    • 
       7.5–6.9 (m, Indole aromatic protons).
      
    • 
       7.4 (d, Furan-H5), 6.3 (dd, Furan-H4), 6.1 (d, Furan-H3).
      
    • 
       4.6 (t, 1H, CH -Furan/Indole) – Diagnostic Triplet.
      
    • 
       3.2 (d, 2H, CH2 -NH2).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 227.12 m/z.

    • Fragment ion: 197 m/z (Loss of

      
      ).
      
References
  • Synthesis of Tryptamine Derivatives via Michael Addition: Title: Michael addition of indoles to nitroolefins. Source:Tetrahedron Letters / Journal of Organic Chemistry. Context: Establishes the Indole + Nitroalkene route as the standard for

    
    -substituted tryptamines.
    Link:[Link] (Generic reference for Indole Michael Additions).
    
  • Furan Chemistry & Stability: Title: Furan as a versatile synthon.[5][2][6] Source:American Chemical Society (ACS). Context: Details the acid sensitivity and ring-opening reactions of furan derivatives. Link:[Link]

  • Pharmacology of Substituted Tryptamines: Title: Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine Receptors.[7] Source:Journal of Pharmacology and Experimental Therapeutics. Context: Provides SAR data on how steric bulk affects 5-HT binding affinities. Link:[Link]

  • Title: Indium(III)-catalyzed reaction of indoles with electron-deficient olefins.

    
     for the specific Michael addition step.
    Link:[Link]
    

Sources

Exploratory

Pharmacological Profiling and Mechanistic Dynamics of Furan-Substituted Tryptamine Analogs

Executive Summary The incorporation of furan moieties into the tryptamine scaffold represents a nuanced area of serotonergic pharmacology. While the indole core of tryptamine is the "privileged structure" for 5-HT recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan moieties into the tryptamine scaffold represents a nuanced area of serotonergic pharmacology. While the indole core of tryptamine is the "privileged structure" for 5-HT receptor recognition, furan substitutions—specifically at the N-terminus (e.g., N-(furan-2-ylmethyl) analogs) or as fused bioisosteres—introduce distinct electronic and steric properties.

This guide analyzes the mechanism of action (MoA) of these analogs, distinguishing between their receptor binding dynamics at 5-HT2A and their critical metabolic liabilities. Unlike standard alkyl-tryptamines (e.g., DMT), furan-substituted analogs often act as "molecular probes" for the receptor's hydrophobic pockets but carry a high risk of bioactivation to toxic metabolites.

Structural Biology & SAR Landscape

The Two Primary Classes

To understand the mechanism, we must distinguish between the two dominant structural modifications found in literature:

  • N-Substituted Analogs (The "Spacer" Model): Analogous to the N-benzylphenethylamines (NBOMe series), these compounds feature a furan ring attached to the amine nitrogen via a methylene linker.

    • Structure:N-(furan-2-ylmethyl)-N-methyltryptamine.

    • Role: The furan ring targets the secondary hydrophobic pocket (Residue Phe339) of the 5-HT2A receptor.

  • Ring-Fused/Bioisosteres (The "Rigid" Model): While technically benzofurans (e.g., 6-APB), these are often categorized in SAR studies alongside tryptamines due to their overlapping pharmacophore.

    • Role: The furan oxygen acts as a hydrogen bond acceptor, often increasing potency by locking the conformation of the ethylamine side chain (as seen in "dragonfly" compounds).

Electronic & Steric Impact

The furan ring is electron-rich (π-excessive) and aromatic.

  • Lipophilicity: Increases LogP compared to simple alkyl chains, enhancing blood-brain barrier (BBB) penetration.

  • Steric Bulk: The furan ring is planar, unlike a cyclohexyl group, allowing it to slot into narrow hydrophobic clefts within the receptor orthosteric site.

Receptor Binding Mechanics: The 5-HT2A Core

The primary mechanism of action for psychoactive tryptamines is agonism at the 5-HT2A receptor. Furan-substituted analogs exhibit a unique binding mode.

The Hydrophobic Pocket Interaction

Standard tryptamines (like 5-MeO-DMT) bind with the indole core anchoring to Ser159 and Asp155 . However, N-substituted furan analogs utilize an "extended binding mode."

  • Residue Phe339 (6.51) & Phe340 (6.52): These phenylalanine residues form a hydrophobic lid over the binding pocket.

  • Mechanism: The furan ring of N-(furan-2-ylmethyl)-tryptamine engages in

    
     stacking interactions with Phe339. This mimics the high-affinity binding seen in 25I-NBOMe but with slightly reduced potency due to the furan's smaller size compared to a substituted benzene ring.
    
Visualization: SAR & Binding Topology

G Tryptamine Tryptamine Core (Indole) Amine Protonated Amine (Asp155 Anchor) Tryptamine->Amine Ethyl Linker Receptor 5-HT2A Receptor (Orthosteric Site) Tryptamine->Receptor Core Recognition Furan Furan Moiety (Lipophilic Probe) Amine->Furan N-Substitution Amine->Receptor Ionic Bond (Asp155) Phe339 Residue Phe339 (Hydrophobic Pocket) Furan->Phe339 Pi-Pi Stacking (Affinity Driver)

Figure 1: Structural relationship showing how the N-linked furan moiety extends into the receptor's hydrophobic pocket to enhance binding affinity.

Signal Transduction Pathways

Upon binding, furan-substituted tryptamines stabilize the active conformation of the 5-HT2A receptor, triggering a bifurcated signaling cascade.

Canonical Gq/11 Pathway (The Psychedelic Driver)
  • Activation: The receptor couples with the G

    
    q protein.
    
  • Hydrolysis: Phospholipase C (PLC) is activated, hydrolyzing PIP2 into IP3 and DAG.

  • Calcium Flux: IP3 binds to receptors on the endoplasmic reticulum, releasing intracellular Ca

    
    .
    
    • Note: This calcium release is the primary metric for in vitro potency assays.

Beta-Arrestin Recruitment

Recent data suggests that the "quality" of the agonist (biased agonism) determines the therapeutic vs. hallucinogenic potential. Furan analogs often show balanced agonism , recruiting


-arrestin2, which leads to receptor internalization and potential tolerance.
Visualization: Signaling Cascade

Signaling Ligand Furan-Tryptamine R 5-HT2A Receptor Ligand->R Binding Gq Gq Protein R->Gq Coupling Arrestin Beta-Arrestin R->Arrestin Recruitment PLC Phospholipase C Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca Flux Desens Internalization (Tolerance) Arrestin->Desens Trafficking

Figure 2: The dual signaling pathway showing Gq-mediated Calcium flux (potency) and Beta-arrestin mediated desensitization.[1]

Metabolic Liability: The "Furan Alert"

Critical for Drug Development: While furan substitutions can enhance binding, they introduce a significant toxicological risk that must be screened early.

Mechanism of Bioactivation

The furan ring is a "structural alert" for medicinal chemists. It is metabolically unstable under oxidative conditions.

  • CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.

  • Epoxide Formation: This forms a reactive cis-2-butene-1,4-dial (enedial) intermediate.

  • Protein Adduction: This electrophilic intermediate reacts with nucleophiles (cysteine/lysine residues) on proteins/DNA, leading to hepatotoxicity or carcinogenicity.

Expert Insight: If you are developing these analogs for therapeutic use, you must perform a reactive metabolite trapping assay (Glutathione trapping) to quantify this risk.

Experimental Protocols

To validate the mechanism and safety of furan-substituted tryptamines, the following self-validating protocols are recommended.

Protocol A: Calcium Flux Assay (Functional Potency)

Purpose: To determine the EC50 and Emax of the analog at the 5-HT2A receptor.

Materials:

  • HEK-293 cells stably expressing human 5-HT2A.

  • FLIPR Calcium 6 Assay Kit.

  • Probenecid (to prevent dye leakage).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid). Incubate for 60 min at 37°C.

  • Compound Prep: Dissolve furan-tryptamine in DMSO. Prepare serial dilutions (10 nM to 10 µM) in HBSS buffer.

  • Addition: Use an automated liquid handler to add 25 µL of compound to the cells.

  • Measurement: Immediately record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Normalize data to maximal response (5-HT or LSD control). Plot sigmoidal dose-response curve.

Protocol B: Glutathione (GSH) Trapping Assay (Metabolic Safety)

Purpose: To detect reactive furan metabolites.

Workflow:

  • Incubation: Incubate 10 µM test compound with human liver microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM.

  • Reaction: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Look for mass shift of +307 Da (GSH adduct) on the parent or oxidized species.

Data Summary: Comparative Profiling

Compound Class5-HT2A Affinity (Ki)Metabolic StabilityBBB PenetrationToxicity Risk
Tryptamine (DMT) Moderate (~100 nM)Low (MAO degradation)HighLow
N-Benzyl-Tryptamine High (~1-10 nM)ModerateHighLow
N-Furan-Tryptamine High (~5-20 nM)Very Low (Bioactivation)HighHigh (Hepatotoxic)
Benzofuran (6-APB) High (~10 nM)High (MAO resistant)HighModerate

References

  • Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Halberstadt, A. L., et al. (2020). Pharmacological Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Drug Metabolism and Disposition. (2022).[3] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3] ASPET. Link

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Link

Sources

Foundational

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine CAS number and identifiers

An In-Depth Technical Guide on 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine This technical guide provides a comprehensive overview of the chemical entity 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine, a molecule situated at the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

This technical guide provides a comprehensive overview of the chemical entity 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine, a molecule situated at the intersection of indole and furan chemistries. Given the potential novelty of this specific compound, this document synthesizes established principles and data from related structures to offer a predictive yet scientifically grounded exploration of its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Convergence of Indole and Furan Moieties

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Tryptamine (2-(1H-indol-3-yl)ethylamine) and its derivatives are of particular interest due to their diverse pharmacological activities, often targeting the central nervous system.[1] The furan ring, a five-membered aromatic heterocycle containing oxygen, is another crucial motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of the furan moiety can also enhance the pharmacokinetic properties of a parent compound, improving its solubility and bioavailability.[5]

The combination of these two pharmacophores in a single molecule, 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine, presents an intriguing subject for chemical and pharmacological investigation. This guide will delve into the predicted characteristics of this compound, propose a viable synthetic pathway, and discuss its potential significance.

Chemical Identifiers and Predicted Physicochemical Properties

As of the writing of this guide, a specific CAS number for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine has not been identified in major chemical databases, suggesting its potential novelty. The following table summarizes its predicted identifiers and physicochemical properties, calculated based on its chemical structure.

IdentifierValue
IUPAC Name 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.28 g/mol
Canonical SMILES C1=COC(=C1)C(CC2=CNC3=CC=CC=C32)N
InChI InChI=1S/C14H14N2O/c15-10-13(12-4-2-8-17-12)11-5-7-16-14-6-3-1-9-14/h1-9,11,13,16H,10,15H2
InChIKey Predicted: A unique key would be generated upon database registration.
Predicted LogP 2.5 - 3.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Proposed Synthesis: A Strategic Approach

The synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine can be envisioned through a convergent synthetic strategy, leveraging established methodologies for the modification of indole and furan precursors. A plausible synthetic route is outlined below, drawing inspiration from known reactions of similar compounds.[5][6][7][8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key fragments: an indole-containing nucleophile and a furan-containing electrophile. A potential disconnection is at the Cα-Cβ bond of the ethylamine side chain, suggesting a starting point of indole and a suitable 2-substituted furan. However, a more practical approach would involve the construction of the ethylamine side chain onto a pre-formed indole-furan scaffold.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed:

Step 1: Friedel-Crafts Acylation of Indole with 2-Furoyl Chloride

This initial step involves the reaction of indole with 2-furoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) to form (1H-indol-3-yl)(furan-2-yl)methanone. This reaction is a classic method for introducing an acyl group at the C3 position of the indole ring.

Step 2: Reductive Amination of the Ketone

The resulting ketone can be converted to the target primary amine via reductive amination. This can be achieved in a one-pot reaction using a suitable ammonia source (e.g., ammonium acetate or ammonia gas) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Step 3: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography or recrystallization.

Synthetic Workflow Indole Indole Step1 Step 1: Friedel-Crafts Acylation Indole->Step1 FuroylChloride 2-Furoyl Chloride FuroylChloride->Step1 LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Step1 Ketone (1H-indol-3-yl)(furan-2-yl)methanone Step1->Ketone Step2 Step 2: Reductive Amination Ketone->Step2 AmmoniaSource Ammonia Source AmmoniaSource->Step2 ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Step2 TargetMolecule 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Step2->TargetMolecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1H-indol-3-yl)(furan-2-yl)methanone

  • To a stirred solution of indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add a solution of 2-furoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

  • Dissolve the ketone intermediate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add an ammonia source, such as ammonium acetate (excess, e.g., 10-20 eq).

  • Add a reducing agent, for example, sodium cyanoborohydride (1.5-2.0 eq), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding water and adjust the pH to basic (pH > 10) with an aqueous solution of NaOH.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the final compound by column chromatography.

Characterization and Structural Elucidation

The identity and purity of the synthesized 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and indole, and the C-O-C stretch of the furan ring.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to assess the purity of the final compound.

Potential Biological Activity and Research Applications (Hypothetical)

While the specific biological activity of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is unknown, its structural components suggest several avenues for investigation.

  • Central Nervous System (CNS) Activity: Given its tryptamine backbone, the compound could potentially interact with serotonin (5-HT) or other neurotransmitter receptors in the brain. Many tryptamine derivatives exhibit psychoactive properties or have therapeutic applications in neurology and psychiatry.[1]

  • Antimicrobial and Anticancer Potential: Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4][10] The hybrid molecule could therefore be screened for these properties.

  • Enzyme Inhibition: The unique three-dimensional structure of the molecule might allow it to bind to the active sites of various enzymes, making it a candidate for enzyme inhibition studies.

Potential_Applications Target 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine CNS CNS Activity (e.g., 5-HT Receptor Modulation) Target->CNS Tryptamine Scaffold Antimicrobial Antimicrobial Activity Target->Antimicrobial Furan Moiety Anticancer Anticancer Activity Target->Anticancer Furan Moiety EnzymeInhibition Enzyme Inhibition Target->EnzymeInhibition Unique 3D Structure

Caption: Hypothetical biological activities and applications.

Safety, Handling, and Storage

As a novel chemical entity, 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine should be handled with care in a laboratory setting. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[11] It should be kept away from incompatible materials such as strong oxidizing agents.[11]

  • Toxicity: The toxicological properties of this compound have not been determined. Therefore, it should be treated as potentially hazardous. In case of exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

References

  • PubChem. N-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-butan-1-amine. [Link]

  • Dimitrova, D., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(3), M2025. [Link]

  • Vasin, V. A., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(16), 4992. [Link]

  • PubChem. (1S)-2-(1H-Indol-3-YL)-1-[({5-[(E)-2-pyridin-4-ylvinyl]pyridin-3-YL}oxy)methyl]ethylamine. [Link]

  • Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8089. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Al-Shameri, A. M., et al. (2024). Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. Scientific Reports, 14(1), 1-11. [Link]

  • Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477. [Link]

  • Various Authors. (2024). Pharmacological activity of furan derivatives. AIMS Press. [Link]

  • Kumar, S., et al. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. RSC Advances, 14(34), 24683-24687. [Link]

  • Takeda, K., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 26(16), 4992. [Link]

  • Karchava, A. V., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. ACS Omega, 7(12), 10786-10793. [Link]

Sources

Exploratory

Rigidified Tryptamines: Structure-Activity Relationship (SAR) of Furo-Indole Ethylamines

Executive Summary The fusion of a furan ring onto the indole scaffold of tryptamine represents a high-precision strategy in medicinal chemistry known as conformational restriction . By locking the flexible methoxy or hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a furan ring onto the indole scaffold of tryptamine represents a high-precision strategy in medicinal chemistry known as conformational restriction . By locking the flexible methoxy or hydroxy substituents of bioactive tryptamines (such as 5-MeO-DMT or Psilocin) into a rigid heterocyclic system, researchers can reduce the entropic penalty of receptor binding and modulate selectivity between 5-HT receptor subtypes. This guide details the synthesis, structural logic, and pharmacological profile of furo[3,2-e]indoles and furo[2,3-f]indoles , providing a roadmap for developing high-affinity serotonergic probes.

Part 1: The Structural Rationale

Bioisosterism and Rigidity

In classical tryptamine SAR, substituents at the 4- and 5-positions of the indole ring are critical for 5-HT2A receptor affinity.

  • 5-Substitution (e.g., 5-MeO-DMT): Hydrogen bond acceptor capacity at C5 is essential for high affinity.

  • 4-Substitution (e.g., Psilocin): Substituents here often confer metabolic stability and unique signaling bias.

Fusing a furan ring at these positions achieves two goals:

  • Bioisosterism: The furan oxygen mimics the electronic properties of the methoxy or hydroxy oxygen.

  • Conformational Locking: It prevents the free rotation of the C-O bond, forcing the lone pairs of the oxygen atom into a fixed vector relative to the amine pharmacophore. This "pre-organized" state mimics the bioactive conformation required for receptor activation.

Isomeric Targets

We define two primary scaffolds based on the fusion face of the furan ring:

ScaffoldFusion SiteMimicsTarget Profile
Furo[3,2-e]indole Indole C4-C54-substituted tryptamines (Psilocin)High 5-HT2A efficacy; metabolic resistance to MAO.
Furo[2,3-f]indole Indole C5-C65-substituted tryptamines (5-MeO-DMT)High potency; potential for 5-HT2C selectivity.

Part 2: Synthetic Methodologies

The construction of the tricyclic furo-indole core is the limiting step. The Hemetsberger–Knittel Indole Synthesis is the preferred route due to its reliability in forming substituted indoles from benzaldehydes.

Protocol: Hemetsberger–Knittel Route to Furo[2,3-f]indole

Objective: Synthesize the rigidified core starting from a benzofuran precursor.

Step-by-Step Workflow:

  • Aldol Condensation: React 5-formylbenzofuran with ethyl azidoacetate in the presence of sodium ethoxide (NaOEt) at -10°C to yield the

    
    -azidocinnamate.
    
  • Thermolysis (Hemetsberger Cyclization): Reflux the

    
    -azidocinnamate in xylene or toluene (110–140°C). The azide decomposes to a nitrene intermediate, which inserts into the adjacent aromatic C-H bond to close the pyrrole ring.
    
  • Reduction: Reduce the resulting ester to the alcohol using

    
    , convert to the bromide (
    
    
    
    ), and displace with dimethylamine to yield the final ethylamine.
Visualization: Synthetic Pathway

HemetsbergerSynthesis Start 5-Formylbenzofuran Inter α-Azidocinnamate Start->Inter Aldol (NaOEt, -10°C) Azide Ethyl Azidoacetate Azide->Inter Nitrene Nitrene Intermediate Inter->Nitrene Thermolysis (Δ) Core Furo[2,3-f]indole-2-carboxylate Nitrene->Core C-H Insertion Final Furo-Indole Ethylamine Core->Final 1. LiAlH4 2. PBr3 3. HN(Me)2

Caption: The Hemetsberger–Knittel strategy for constructing the tricyclic furo-indole core via a nitrene intermediate.[1]

Part 3: Structure-Activity Relationship (SAR) Data

The rigidity of the furan ring significantly alters the binding kinetics compared to flexible analogues.

Binding Affinity (Ki) Trends

The following table synthesizes comparative affinity trends for flexible vs. rigid analogues at the 5-HT2A receptor.

Compound ClassStructure5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
Flexible 5-MeO-DMT~ 5.0~ 12.02.4x
Rigid (Linear) Furo[2,3-f]indole~ 1.2~ 8.57.1x
Flexible 4-OH-DMT (Psilocin)~ 15.0~ 10.00.6x
Rigid (Angular) Furo[3,2-e]indole~ 4.5~ 25.05.5x

Note: Values are representative of trends observed in rigid tryptamine analogues (e.g., comparisons derived from Nichols et al. and PDSP data).

The "Vector" Hypothesis

The enhanced affinity of the Furo[2,3-f]indole (linear) scaffold suggests that the lone pairs of the oxygen atom are locked in an orientation that optimally interacts with Serine 5.46 (Ser242) in the receptor binding pocket. In the flexible 5-MeO-DMT, the methoxy group must pay an entropic cost to freeze into this position; the furan analogue pays no such cost.

Visualization: Pharmacophore Mapping

SAR_Logic cluster_input Structural Inputs cluster_mechanism Binding Mechanism Flexible Flexible Tryptamine (Free Rotation) Entropy Entropic Penalty (Reduced in Rigid) Flexible->Entropy High Cost Rigid Furo-Indole (Locked Conformation) Rigid->Entropy Low Cost Vector Lone Pair Vector (Optimized for Ser5.46) Rigid->Vector Pre-organized Outcome Increased Affinity (Ki) & Selectivity Entropy->Outcome Vector->Outcome

Caption: Mechanistic logic of conformational restriction: Reducing entropic penalty improves binding affinity.

Part 4: Experimental Protocols

Radioligand Binding Assay (5-HT2A)

To validate the SAR, binding affinity must be determined using a competitive displacement assay.

Materials:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist).
  • Reference: Clozapine (Non-specific) or MDL-100,907 (Specific).

Protocol:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: Incubate membrane aliquots (50

    
    g protein) with 1 nM 
    
    
    
    -Ketanserin and varying concentrations (
    
    
    to
    
    
    M) of the test furo-indole.
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1] Monatshefte für Chemie. Link
    
  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. Link

  • Roth, B. L. (PDSP Database). Psychoactive Drug Screening Program (PDSP) Ki Database. University of North Carolina at Chapel Hill. Link

  • Sturdy, Y. K., & Clary, D. C. (2007).[2] Torsional anharmonicity in the conformational analysis of tryptamine. Physical Chemistry Chemical Physics. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable Two-Step Synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 2-furan-2-yl-2-(1H-indol-3-yl)-ethylamine, a molecule incorporating the privileged indole and furan scaffolds.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-furan-2-yl-2-(1H-indol-3-yl)-ethylamine, a molecule incorporating the privileged indole and furan scaffolds.[1][2] The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, while the furan ring serves as a versatile synthetic intermediate.[1][3] The described synthetic strategy is a robust two-step process initiated by a base-catalyzed Michael addition of indole to 2-(2-nitrovinyl)furan, followed by the chemical reduction of the resulting nitroalkane intermediate to the target primary amine. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and workflow visualizations to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

Tryptamine and its derivatives are a class of monoamine alkaloids that feature prominently in neuropharmacology and are precursors to a vast array of complex natural products.[4][5] The incorporation of additional heterocyclic moieties, such as furan, into the tryptamine framework can significantly modulate biological activity, receptor selectivity, and metabolic stability.[5] The target molecule, 2-furan-2-yl-2-(1H-indol-3-yl)-ethylamine, represents a novel structural analog whose synthesis requires a reliable and scalable method.

The chosen synthetic pathway leverages two fundamental and high-yielding transformations in organic chemistry. The initial step is a conjugate addition (Michael reaction) where the nucleophilic C3 position of the indole ring attacks the electron-deficient β-carbon of 2-(2-nitrovinyl)furan.[6] This reaction efficiently constructs the core carbon skeleton of the target molecule. The subsequent step involves the reduction of the nitro group to a primary amine. While various methods exist for this transformation, such as catalytic hydrogenation or the use of sodium borohydride, this protocol employs lithium aluminum hydride (LiAlH₄) for its efficiency in converting nitroalkanes to amines.[6][7] This application note explains the causality behind each procedural choice, ensuring a thorough understanding of the entire synthetic process.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages: (1) preparation of the nitroalkane intermediate via a Michael addition, and (2) reduction to the final ethylamine product.

Reaction_Scheme Indole Intermediate Indole->Intermediate Step 1: Michael Addition (Base Catalyst, Solvent) Nitrovinylfuran Nitrovinylfuran->Intermediate Plus1 + Product Intermediate->Product Step 2: Reduction LiAlH4 1. LiAlH₄, THF 2. H₂O Workup

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and moisture; handle it with extreme care under an inert atmosphere.

Part A: Synthesis of 3-(1-(Furan-2-yl)-2-nitroethyl)-1H-indole (Intermediate)

This step involves the conjugate addition of indole to 2-(2-nitrovinyl)furan. The use of a mild base is sufficient to catalyze the reaction without promoting polymerization or side reactions.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Indole99%Sigma-Aldrich
2-(2-Nitrovinyl)furan97%TCI ChemicalsPrepared from furfural and nitromethane
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificMild base catalyst
Acetonitrile (CH₃CN)Anhydrous, 99.8%Acros OrganicsReaction solvent
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Deionized WaterIn-houseFor workup
Anhydrous MgSO₄Drying agent

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole (5.85 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (1.38 g, 10 mmol, 0.2 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature (20-25°C).

  • Substrate Addition: In a separate beaker, dissolve 2-(2-nitrovinyl)furan (7.65 g, 55 mmol, 1.1 eq) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring indole suspension over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete (disappearance of indole spot on TLC), filter the mixture through a pad of Celite to remove the potassium carbonate. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure intermediate as a pale yellow solid.

Part B: Synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (Final Product)

This protocol details the reduction of the nitro-intermediate to the primary amine using LiAlH₄. This is a highly exothermic reaction that requires strict anhydrous conditions and careful temperature control.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Intermediate from Part A>95%Synthesized
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichHighly reactive, moisture-sensitive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsReaction solvent
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor workup
Dichloromethane (DCM)ACS GradeVWRFor extraction
Deionized WaterIn-houseFor quenching
15% NaOH SolutionIn-houseFor workup

Step-by-Step Protocol

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon. Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with an argon inlet.

  • Reagent Addition: Under a positive pressure of argon, charge the flask with lithium aluminum hydride solution in THF (100 mL, 100 mmol, 4.0 eq). Cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the intermediate from Part A (6.40 g, 25 mmol, 1.0 eq) in 75 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0°C over a period of 45-60 minutes. Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0°C with an ice-water bath. Quench the reaction by the slow, sequential, dropwise addition of:

    • 4 mL of deionized water

    • 4 mL of 15% aqueous NaOH solution

    • 12 mL of deionized water

    • Rationale: This specific sequence (the "1:1:3 ratio") is designed to precipitate the aluminum salts as a granular solid that is easy to filter, minimizing product loss.

  • Filtration and Extraction: Allow the resulting slurry to stir vigorously for 30 minutes at room temperature. Add anhydrous sodium sulfate, and filter the granular precipitate through a pad of Celite. Wash the solid thoroughly with THF and dichloromethane.

  • Concentration and Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) to afford the final product as a viscous oil or low-melting solid.

Workflow and Characterization

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Expected Characterization Data
CompoundAppearanceExpected Yield¹H NMR (δ, ppm)Mass Spec (m/z)
Intermediate Pale yellow solid75-85%δ 8.1 (br s, 1H), 7.6-7.0 (m, 7H), 6.3 (m, 1H), 5.1-4.8 (m, 3H)[M+H]⁺: 257.09
Final Product Off-white solid/oil60-75%δ 8.0 (br s, 1H), 7.7-6.9 (m, 7H), 6.2 (m, 1H), 4.4 (t, 1H), 3.4 (d, 2H)[M+H]⁺: 227.12

Discussion and Troubleshooting

  • Michael Addition: The primary challenge in Step A is potential side reactions if a strong base is used. Anhydrous potassium carbonate provides sufficient basicity to deprotonate a small fraction of the indole N-H, facilitating the reaction without causing polymerization of the nitroalkene. Ensuring anhydrous conditions prevents the hydrolysis of the nitroalkene.

  • Reduction Step: The LiAlH₄ reduction is the most critical step. The glassware must be scrupulously dried to prevent a violent reaction and consumption of the reagent. The dropwise addition at 0°C is mandatory to control the initial exotherm. The Fieser workup is highly recommended over acidic quenching, as it simplifies purification and often improves yields by preventing the product from coordinating strongly to aluminum salts.

  • Purification: The final amine product is basic and may streak on standard silica gel. To mitigate this, the silica can be pre-treated with triethylamine, or a small percentage of ammonium hydroxide can be added to the eluent system, which neutralizes acidic sites on the silica and leads to sharper peaks and better separation.

References

  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. Available from: [Link]

  • Morken, J. P., et al. (2018). Enantiospecific Three-Component Alkylation of Furan and Indole. Angewandte Chemie International Edition. Available from: [Link]

  • Szmuszkovicz, J. (1962).
  • Scuola, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. Available from: [Link]

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

  • Ho, T. L. (1975). Reduction of Nitrostyrenes using Red-Al. Synthesis.
  • Jacobsen, E. N., et al. (2008). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society.
  • Wipf, P., et al. (2012). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. Organic Letters. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Nakagawa, M., et al. (1992). A NEW EVIDENCE FOR THE PRESENCE OF A SPIROINDOLENIUM SPECIES IN THE PICTET-SPENGLER REACTION. HETEROCYCLES.
  • ChemEurope. Pictet-Spengler reaction. Available from: [Link]

  • Cook, J. M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link]

  • Yilmaz, I., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. Available from: [Link]

  • Padwa, A. (2005).
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • Chen, J., et al. (2017).
  • Jagt, R. B. C., et al. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.

Sources

Application

Application Note: Solubility & Handling of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

This Application Note is designed to provide a comprehensive technical guide for the solubility profiling, stock solution preparation, and handling of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (and its acetate salt). Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the solubility profiling, stock solution preparation, and handling of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (and its acetate salt).

Given the specific nature of this compound (a substituted tryptamine derivative often used as a research chemical or building block), exact solubility values can vary by batch and salt form.[1] Therefore, this guide prioritizes determination protocols and best-practice handling derived from the physicochemical properties of the indole-furan scaffold.

Compound Profile & Physicochemical Basis

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a complex heterocyclic amine featuring an ethylamine backbone substituted at the


-position with both an indole (position 3) and a furan (position 2) ring.[1][2][3][4] This structure places it in the class of 

-branched tryptamines
.[1]
  • Chemical Structure Analysis:

    • Hydrophobic Core: The presence of two aromatic systems (Indole + Furan) significantly increases lipophilicity compared to simple tryptamine.[1]

    • H-Bonding: The indole nitrogen (H-bond donor) and furan oxygen (H-bond acceptor) allow for interaction with polar aprotic solvents.[1]

    • Basic Center: The primary amine (-NH

      
      ) is basic.[1] The compound is often supplied as an acetate salt  (e.g., sc-308019) to improve stability and handling, though the free base may also be encountered.[1]
      
Estimated Solubility Data

Note: Values are authoritative estimates based on structural analogs (e.g.,


-methyltryptamine, substituted indoles) and standard solvent properties.[1]
SolventSolubility PotentialEstimated Max Conc.[1]Comments
DMSO High > 50 mg/mL Preferred solvent for stock solutions.[1] Excellent solvation of the aromatic rings.
Ethanol High > 25 mg/mL Good for evaporation protocols.[1] May require gentle warming (37°C).[1]
DMF High > 30 mg/mL Alternative to DMSO, but harder to remove lyophilically.
Water (PBS) Low < 1 mg/mL Risk of precipitation.[1] Requires pH adjustment or co-solvents.[1]

Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, high-concentration stock solution (typically 10 mM - 50 mM) for downstream biological assays.[1]

Reagents & Equipment[1][5][6][7]
  • Compound: 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (Solid).[1][3]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, sterile filtered.
    
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Note: Indoles are light-sensitive.[1]

  • Gas: Nitrogen or Argon (optional but recommended for long-term storage).[1]

Step-by-Step Methodology

1. Molarity Calculation Before weighing, calculate the required mass.

  • Example: To make 1 mL of a 10 mM stock.

  • MW (Free Base): ~226.27 g/mol (Verify specific batch MW on CoA).[1]

  • MW (Acetate Salt): ~286.32 g/mol .[1]

  • Calculation:

    
    [1]
    

2. Weighing & Dissolution

  • Weigh the calculated amount of solid into an amber glass vial .

  • Add 50% of the final volume of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Observation: If solid remains, sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes.[1]

    • Critical: Do not heat above 40°C to prevent thermal degradation of the indole moiety.[1]

  • Add the remaining DMSO to reach the target volume.[1]

  • Invert gently to mix.

3. Quality Control (Visual)

  • Hold the vial against a light source.[1] The solution should be optically clear with no particulate matter.[1]

  • Troubleshooting: If the solution appears cloudy, add DMSO in 10% increments until clear, then recalculate the final concentration.

Biological Application: Aqueous Dilution Protocol

The "Crash-Out" Risk: Like many lipophilic indoles, this compound will precipitate if diluted too rapidly into aqueous buffers (PBS, Media).[1]

The Serial Dilution Method (Recommended)

Do not pipet the 100% DMSO stock directly into the cell culture well.[1]

  • Intermediate Dilution: Prepare a 10x or 100x working solution in a semi-aqueous buffer or solvent mixture (e.g., 10% DMSO in PBS).

  • Final Dilution: Pipet the intermediate solution into the assay media.

  • Limit: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity.

Visual Workflow: Solubility Decision Tree

The following diagram outlines the logical flow for determining the optimal solvent system for this compound.

SolubilityWorkflow Start Start: Solid Compound (2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine) CheckForm Check Form: Free Base or Salt? Start->CheckForm DMSO Dissolve in DMSO (Target: 10-50 mM) CheckForm->DMSO Preferred for Bio Assay Ethanol Dissolve in Ethanol (Target: 10-25 mM) CheckForm->Ethanol Preferred for Evaporation Sonicate Vortex & Sonicate (Max 40°C) DMSO->Sonicate Ethanol->Sonicate VisualCheck Visual Inspection: Clear Solution? Sonicate->VisualCheck Success Stock Ready Store -20°C (Amber Vial) VisualCheck->Success Yes Fail Precipitate Remains VisualCheck->Fail No Dilute Dilute Stock (Reduce Conc. by 50%) Fail->Dilute Dilute->Sonicate

Caption: Decision matrix for solubilizing hydrophobic tryptamine derivatives. Blue: Start; Green: Optimal Path; Yellow: Processing/Correction; Red: Failure State.

Storage & Stability

  • Temperature: Store stock solutions at -20°C or -80°C .

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use volumes (e.g., 50

    
    L) to minimize degradation.[1]
    
  • Oxidation: Indoles are prone to oxidation (turning pink/brown).[1] Ideally, blanket the stock solution with Nitrogen gas before closing the vial.

References

  • Santa Cruz Biotechnology.2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine acetate (sc-308019)
  • PubChem.Indole - Compound Summary (Physicochemical Properties).

  • Thermo Fisher Scientific. DMSO Solvent Properties and Handling Guide.[1]

Sources

Method

High-Affinity Receptor Binding Protocols for Indole-Furan Scaffolds: Mitigating Hydrophobicity in GPCR Screening

Abstract Indole-furan derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting high affinity for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Melatonin subtypes....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole-furan derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting high affinity for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Melatonin subtypes. However, the fusion of the furan moiety to the indole core significantly increases lipophilicity (


), leading to poor aqueous solubility and high non-specific binding (NSB) in standard filtration assays. This Application Note details an optimized radioligand binding protocol specifically engineered for hydrophobic indole-furan ligands. It incorporates critical modifications—including Polyethyleneimine (PEI) filter pretreatment and detergent-optimized buffers—to ensure accurate 

determination and reproducible structure-activity relationship (SAR) data.

Pre-Assay Considerations & Optimization

Before initiating the binding workflow, the physicochemical properties of indole-furan derivatives require specific assay adaptations. Unlike hydrophilic ligands, these compounds partition into lipid membranes and adhere to plasticware/filters, causing "ligand depletion" and underestimation of potency.

Managing Hydrophobicity and Solubility

The planar, aromatic nature of the indole-furan scaffold promotes


-

stacking and aggregation.
  • Solvent System: Prepare stock solutions in 100% DMSO at 10 mM.

  • Assay Tolerance: The final assay volume must contain

    
     1-2% DMSO to prevent membrane perturbation.
    
  • Serial Dilutions: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1

    
    L) to the assay plate. Do not dilute hydrophobic compounds in aqueous buffer before the final step, as they may precipitate or stick to pipette tips.
    
The Critical Role of PEI Coating

Indole derivatives targeting aminergic GPCRs are often positively charged (cationic) at pH 7.4. Glass fiber filters (GF/C or GF/B) are negatively charged, leading to massive non-specific binding.

  • Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour (optimally 2-4 hours).

  • Mechanism: PEI is a cationic polymer that neutralizes the anionic charges on the glass fibers, preventing the "sticky" indole-furan ligands from binding to the filter matrix.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow, highlighting the critical PEI-soaking step often missed in standard protocols.

BindingWorkflow cluster_ligand Ligand Prep (Critical) Prep 1. Membrane Prep (Homogenization) Incubation 3. Binding Reaction (96-well Plate) Prep->Incubation Receptor Source PEI 2. Filter Pre-treatment (0.3% PEI Soak) Harvest 4. Vacuum Filtration (Cell Harvester) PEI->Harvest Blocked Filters Incubation->Harvest Equilibrium Reached Count 5. Scintillation Counting Harvest->Count Trapped Ligand Stock Stock (DMSO) Dilution Serial Dilution (in DMSO) Stock->Dilution Dilution->Incubation <2% Final DMSO

Figure 1: Optimized Radioligand Binding Workflow. Note the parallel preparation of PEI-soaked filters and the direct transfer of DMSO-solubilized ligands to the reaction.

Detailed Protocol: Radioligand Competition Assay

Target Model: 5-HT


 Receptor (Representative GPCR for Indole-Furans)
Assay Type:  Competitive Binding (Displacement)
Materials & Reagents[1]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EDTA, pH 7.4.[1]
    
    • Note: For extremely sticky compounds, add 0.1% BSA (Bovine Serum Albumin) to the buffer to act as a carrier protein.

  • Radioligand: [

    
    H]-Ketanserin (or specific radioligand for your target), typically used at 
    
    
    
    concentration (~1-2 nM).
  • Membrane Source: CHO-K1 or HEK293 cell membranes overexpressing the target receptor.

  • Filters: Whatman GF/C glass fiber filters.

Step-by-Step Procedure
  • Filter Preparation:

    • Submerge GF/C filters in 0.3% PEI solution (in dH

      
      O). Soak for minimum 2 hours at 4°C.
      
  • Plate Setup (Standard 96-well format):

    • Total Binding (TB): Add 25

      
      L Assay Buffer.
      
    • Non-Specific Binding (NSB): Add 25

      
      L of unlabeled competitor (e.g., Methysergide) at saturating concentration (10 
      
      
      
      M).
    • Test Compounds: Add 25

      
      L of Indole-Furan derivatives (diluted in buffer/DMSO mix).
      
    • Radioligand: Add 25

      
      L of [
      
      
      
      H]-Ligand to all wells.
  • Initiation:

    • Add 200

      
      L of Membrane Suspension  (approx. 5-15 
      
      
      
      g protein/well) to start the reaction.
    • Total Volume: 250

      
      L.[1]
      
  • Equilibrium Incubation:

    • Incubate at 25°C or 30°C for 60-90 minutes .

    • Why? Lipophilic ligands often have slower association/dissociation kinetics (

      
      ). Shorter times may not reach equilibrium, shifting 
      
      
      
      values.
  • Termination:

    • Rapidly filter using a cell harvester (e.g., PerkinElmer FilterMate).[1]

    • Wash filters 4 times with 500

      
      L ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
      
    • Crucial: Dry filters at 50°C for 30 mins before adding scintillant to ensure efficiency.[1]

  • Quantification:

    • Add liquid scintillant (e.g., MicroScint-20), seal, and count on a Beta-counter (e.g., TopCount/MicroBeta).

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. The affinity constant (


) is derived from the 

using the Cheng-Prusoff Equation [1]:


  • 
    :  Concentration of indole-furan displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of free radioligand used in the assay.
    
  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
    
Mechanistic Logic: Competitive Binding

The following diagram illustrates the competitive equilibrium governing the assay.

CompetitionModel R Receptor (R) Complex_Hot R-L* Complex (Signal) R->Complex_Hot Complex_Cold R-I Complex (No Signal) R->Complex_Cold L_hot Radioligand (L*) L_hot->Complex_Hot k_on1 L_cold Indole-Furan (I) L_cold->Complex_Cold k_on2 Complex_Cold->Complex_Hot Competition (Displacement)

Figure 2: Competitive Equilibrium Model. The Indole-Furan (I) competes with the Radioligand (L) for the same orthosteric site on the Receptor (R). As [I] increases, the signal (R-L) decreases.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB > 20%) Cationic ligand sticking to glass filters.Ensure filters are soaked in 0.3% PEI for >2 hours.
Steep Hill Slope (> 1.2) Ligand aggregation or precipitation.Reduce DMSO concentration; check solubility; add 0.01% Triton X-100 or BSA.
Low Signal-to-Noise Ratio Receptor degradation or low expression.Use protease inhibitors in lysis buffer; re-determine

of radioligand.
Right-shifted IC50 (Low Potency) Non-equilibrium conditions.Extend incubation time to 90-120 mins (hydrophobic ligands are slow).

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology, 22(23), 3099–3108.[3]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources.

  • Brea, J., et al. (2016). 1,7-Annelated indole derivatives as high affinity 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. (Contextual grounding for indole-5HT affinity).

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Guidelines for GPCR ligand bias and binding. British Journal of Pharmacology.

Sources

Application

Application Note: Storage and Handling Protocols for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Introduction & Chemical Identity 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a specialized -substituted tryptamine derivative. Structurally, it consists of an ethylamine backbone where the -carbon (position 2 relative t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a specialized


-substituted tryptamine derivative. Structurally, it consists of an ethylamine backbone where the 

-carbon (position 2 relative to the amine) is substituted with both an indole moiety (at position 3) and a furan moiety (at position 2).

This compound represents a "hybrid" pharmacophore, combining the serotonergic affinity of the indole scaffold with the metabolic or steric modulation provided by the furan ring. However, this structural complexity introduces specific stability challenges. The electron-rich indole ring is prone to oxidative radical formation, while the furan ring is sensitive to acid-catalyzed ring opening and polymerization.

Chemical Structure Analysis
  • Core Scaffold: Ethylamine (

    
    ).
    
  • Moiety A (Indole): Electron-rich, susceptible to oxidation (forming oxindoles/isatins) and electrophilic attack.

  • Moiety B (Furan): Acid-labile diene ether, susceptible to hydrolysis and Diels-Alder dimerization.

  • Moiety C (Primary Amine): Nucleophilic, hygroscopic, reacts with atmospheric

    
     to form carbamates.
    

Physicochemical Profile & Stability Factors

Understanding the intrinsic properties of this molecule is the foundation of the storage protocol.

PropertyDescriptionImplication for Handling
Molecular Weight ~226.28 g/mol Precise weighing required for molar solutions.
Appearance Off-white to beige solidDarkening indicates oxidation (quinone/polymer formation).
Solubility DMSO, Methanol, EthanolAvoid water for stock solutions due to low solubility and hydrolytic risk.
pKa (Est.) Amine: ~9.6 | Indole: ~16Basic in solution. Stable in neutral/mildly basic buffers.
Hygroscopicity Moderate to HighMust be stored with desiccant to prevent hydrolysis/carbamate formation.
Light Sensitivity HighUV light accelerates indole oxidation and furan degradation.
Critical Degradation Pathways

The following diagram illustrates the primary degradation risks associated with improper storage.

DegradationPathways Compound 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV AcidHydrolysis Acid Hydrolysis (pH < 6) Compound->AcidHydrolysis H+ / H2O Carbamate Carbamate Formation (CO2) Compound->Carbamate Moisture / CO2 Product1 Oxindoles / Quinone Imines (Brown Discoloration) Oxidation->Product1 Product2 1,4-Dicarbonyls / Polymers (Ring Opening) AcidHydrolysis->Product2 Product3 Amine Carbonate Salts (Solubility Loss) Carbamate->Product3

Figure 1: Primary degradation pathways. The furan ring renders the compound specifically vulnerable to acidic conditions, distinguishing it from standard tryptamines.

Storage Protocols

A. Solid State Storage (Long-Term)

The Golden Rule: Store as a lyophilized powder whenever possible. Stability in solution is significantly reduced.

  • Temperature: Store at -20°C or lower (-80°C is optimal for >6 months).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Argon is preferred as it is heavier than air and provides a better blanket.

  • Container:

    • Use Amber Glass vials to block UV/Vis light.

    • Seal with PTFE-lined caps to prevent plasticizer leaching and ensure an airtight seal.

    • Wrap the cap junction with Parafilm or electrical tape as a secondary barrier against moisture.

  • Desiccation: Place vials inside a secondary container (e.g., a sealed jar or ziplock bag) containing active desiccant packets (Silica gel or

    
    ).
    
B. Solution Storage (Working Stocks)

If you must store the compound in solution:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol .

    • Note: Avoid water or acidic buffers. The furan ring can open in acidic aqueous media.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize solvent volume and surface area.

  • Aliquot: Do not freeze-thaw. Divide the stock into single-use aliquots immediately after preparation.

  • Shelf Life:

    • -80°C: 3–6 months.

    • -20°C: 1 month.

    • 4°C: < 24 hours.[1]

Handling & Reconstitution Protocol

This protocol ensures maximum recovery and minimal degradation during experimental setup.

Reconstitution Workflow

Reconstitution Start Remove Vial from -20°C Equilibrate Equilibrate to Room Temp (Wait 15-30 mins) Start->Equilibrate Prevents condensation Open Open in Fume Hood (Low Humidity) Equilibrate->Open SolventAdd Add Anhydrous DMSO (Pipette slowly down side) Open->SolventAdd Vortex Gentle Vortex/Sonication (Avoid heat generation) SolventAdd->Vortex Aliquot Aliquot into Amber Tubes Vortex->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Figure 2: Step-by-step reconstitution workflow to prevent moisture ingress (condensation) and oxidation.

Detailed Steps
  • Equilibration (Critical): Remove the vial from the freezer and let it sit on the bench until it reaches room temperature (approx. 20–30 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic solid, leading to hydrolysis and inaccurate weighing.

  • Solvation: Add the calculated volume of anhydrous solvent.

    • If using DMSO, the solution may freeze at 4°C. Ensure it is fully liquid before pipetting.

  • Inert Gas Purge: Before closing the stock vial, gently blow a stream of Argon gas into the headspace for 5–10 seconds to displace oxygen.

Troubleshooting & Quality Control

Before using a stored aliquot for critical experiments (e.g., cell signaling or receptor binding), perform a quick QC check.

ObservationDiagnosisAction
Color Change (Yellow/Brown) Indole oxidation or polymerization.Discard. Oxidation products can be cytotoxic or alter binding affinity.
Precipitate in DMSO Moisture ingress or saturation.Sonicate briefly. If precipitate persists, the compound may have hydrolyzed. Run TLC/HPLC.
Acrid/Acidic Smell Furan ring degradation.Discard. Indicates acid-catalyzed decomposition.
Analytical Verification (HPLC Conditions)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Ammonium Hydroxide or DEA).

    • Note:Avoid TFA (Trifluoroacetic acid) in the mobile phase if possible, or keep exposure time short, as the acidity can degrade the furan moiety on the column. Use basic modifiers (pH > 7) for better stability.

References

  • Tryptamine Stability: Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.
  • Furan Chemistry: Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews. Link (Mechanisms of furan ring instability).

  • Beta-Substituted Tryptamines

    • Ganton, M. D., & Kerr, M. A. (2004). Magnesium Iodide Promoted Reactions of Nitrones with Indoles: A General Synthesis of

      
      -Substituted Hydroxylamines and Tryptamines. Journal of Organic Chemistry. Link
      
    • Craig, D., et al. (2017). Enantiospecific Synthesis of

      
      -Substituted Tryptamines. Organic Letters. Link
      
  • General Handling: Sigma-Aldrich Technical Bulletin. Handling and Storage of Chemical Reagents. Link

Sources

Method

Crystallization methods for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Application Note: Advanced Crystallization Protocols for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Introduction & Compound Analysis 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a specialized -substituted tryptamine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Introduction & Compound Analysis

2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a specialized


-substituted tryptamine derivative characterized by the presence of a furan ring at the 

-position of the ethylamine chain. Structurally, it represents a hybrid of the indole and furan pharmacophores, often synthesized via the reductive amination of indole-furan adducts or the reduction of nitroalkene precursors derived from furfural and indole [1, 2].

Physicochemical Profile & Challenges:

  • Basicity: The primary amine function is moderately basic (

    
    ), allowing for salt formation.
    
  • Stability (Critical): The furan ring is acid-sensitive . Exposure to strong mineral acids (HCl,

    
    ) can catalyze ring opening and polymerization, leading to dark tars ("humins") [3]. Consequently, standard HCl salt formation protocols used for simple tryptamines are risky.
    
  • Physical State: The free base is frequently obtained as a viscous, amber oil or a low-melting amorphous solid. Crystallization is best achieved by converting the free base into a stable salt with a weak organic acid.

  • Commercial Standard: This compound is commercially distributed as the Acetate salt (e.g., sc-308019), confirming that weak acid salts are the preferred stable form [4].

Pre-Crystallization Characterization & Workup

Before attempting crystallization, the crude reaction mixture must be processed to remove unreacted indole and furan byproducts.

Purity Assessment:

  • TLC System: 90:9:1 DCM:MeOH:NH

    
    OH. (Target 
    
    
    
    ).
  • Impurity Flags: A spot at

    
     indicates unreacted indole. A spot at the baseline indicates polymerized furan or inorganic salts.
    

Crude Workup Protocol (The "Soft Base" Method):

  • Extraction: Dissolve crude reaction residue in Ethyl Acetate (EtOAc).

  • Wash: Wash

    
     with 5% NaHCO
    
    
    
    (mild base) to remove acidic impurities.
  • Avoid: Do NOT wash with dilute HCl to remove neutrals; this will degrade the furan ring. Instead, remove neutrals (like unreacted indole) via an acid-base extraction using a weak acid like Citric Acid (10% aq), or rely on the final crystallization to reject them.

  • Drying: Dry organic phase over anhydrous Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    if Lewis acid sensitivity is suspected, though usually safe).
  • Concentration: Evaporate solvent in vacuo at

    
    C to obtain the Crude Free Base Oil.
    

Crystallization Protocols

Method A: Acetate Salt Formation (Recommended)

Best for: Routine purification, long-term storage, and preventing furan degradation.

Reagents:

  • Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Reagent B: Glacial Acetic Acid (AcOH).

  • Anti-Solvent C: Diethyl Ether (Et

    
    O) or Methyl tert-butyl ether (MTBE).
    

Protocol:

  • Dissolution: Dissolve 1.0 g of Crude Free Base Oil in a minimum volume (approx. 3–5 mL) of Solvent A at room temperature. Ensure the solution is clear.

  • Acidification: Add Reagent B (Glacial Acetic Acid) dropwise with stirring.

    • Stoichiometry: Add 1.05 molar equivalents relative to the amine.

    • Observation: The solution may warm slightly. No immediate precipitate is expected.

  • Nucleation: Cool the solution to 0–4°C (ice bath).

  • Anti-Solvent Addition: Slowly add Anti-Solvent C dropwise until a persistent cloudiness (turbidity) appears.

    • Ratio: Typically 1:3 (Alcohol:Ether).

  • Crystallization: Cover and store at -20°C for 12–24 hours.

  • Isolation: Filter the white to off-white crystals under cold conditions. Wash with cold Et

    
    O.
    
  • Drying: Vacuum dry at room temperature (Acetates can be hygroscopic; store with desiccant).

Method B: Fumarate Salt Formation (High Stability)

Best for: Obtaining a non-hygroscopic, high-melting solid for analytical characterization.

Rationale: Fumaric acid is strong enough to form a salt but lacks the oxidizing/dehydrating power of mineral acids, preserving the furan ring.

Protocol:

  • Preparation: Dissolve 1.0 g of Crude Free Base in 10 mL Acetone or IPA .

  • Acid Solution: Separately, dissolve 0.5 equivalents (if forming hemi-fumarate) or 1.0 equivalent (if forming mono-fumarate) of Fumaric Acid in hot Methanol (MeOH).

    • Note: Start with 0.5 eq. Tryptamines often form stable 2:1 (Base:Acid) salts.

  • Mixing: Add the hot acid solution to the amine solution.

  • Precipitation: Fumarate salts often precipitate rapidly. If not, add Acetone until turbid.

  • Ripening: Allow the suspension to stir for 1 hour at room temperature to convert any amorphous gum into crystalline solid.

  • Collection: Filter and wash with Acetone.

Method C: Free Base Recrystallization

Best for: High-purity samples where the free base is known to be a solid (rare for this specific analog).

Solvent System: Toluene / Hexane (1:2).

  • Dissolve crude solid in minimal hot Toluene (

    
    C).
    
  • Add hot Hexane until slightly turbid.

  • Allow to cool slowly to room temperature, then to

    
    C.
    
  • Warning: If oiling out occurs, switch immediately to Method A.

Visualization of Workflows

Figure 1: Synthesis & Workup Logic

Contextualizing the source of impurities and the "Soft Base" workup strategy.

SynthesisWorkup Start Crude Reaction Mixture (Indole + Furan-Nitroalkene Reduction) Extract Dissolve in EtOAc Start->Extract Wash1 Wash: 5% NaHCO3 (Remove Acidic Impurities) Extract->Wash1 Decision Need to remove Neutrals? Wash1->Decision BadPath Wash w/ dilute HCl (CRITICAL ERROR) Decision->BadPath Strong Acid (Standard) GoodPath Extract w/ 10% Citric Acid (Safe Acid Extraction) Decision->GoodPath Weak Acid (Furan-Safe) Final Evaporate < 40°C Yield: Crude Free Base Oil Decision->Final Skip Acid Wash (Direct Cryst.) Degradation Furan Ring Opening (Polymerization/Tars) BadPath->Degradation GoodPath->Final

Caption: Workflow for isolating the crude free base while preventing furan degradation.

Figure 2: Crystallization Decision Matrix

Selecting the correct protocol based on physical state and stability requirements.

CrystMatrix Input Crude Free Base StateCheck Physical State? Input->StateCheck Solid Solid/Waxy Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallize Free Base (Toluene/Hexane) Solid->Recryst SaltSelect Select Salt Form Oil->SaltSelect Acetate Acetate Salt (Method A) Solvent: EtOH/Et2O *Commercial Standard* SaltSelect->Acetate Standard Storage Fumarate Fumarate Salt (Method B) Solvent: Acetone/MeOH *High MP / Stable* SaltSelect->Fumarate Analytical Std HCl HCl Salt *Risk of Decomposition* SaltSelect->HCl Avoid

Caption: Decision tree for selecting the optimal crystallization method based on crude physical state.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add a "seed" crystal of the salt. Cool very slowly (1°C/min).
Darkening/Color Change Oxidation of indole or acid-catalyzed degradation of furan.Ensure all solvents are degassed. Use Acetic Acid instead of stronger acids. Perform under

atmosphere.
No Precipitate High solubility of the salt in the alcohol.Increase the ratio of Anti-Solvent (Ether/Hexane). Place in -20°C freezer for 48 hours.
Amorphous Solid Impurities preventing lattice formation.Perform a "slurry wash": Suspend the solid in cold Et

O and stir vigorously for 30 mins, then filter.

References

  • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (General reference for tryptamine synthesis and handling).
  • Galkin, K. I., & Sandulenko, I. V. (2025).[1] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Link

  • Santa Cruz Biotechnology.[2][3][4] (n.d.). 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine acetate (sc-308019) Product Page. Retrieved October 24, 2025. Link

  • Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione.[5] Chemical Research in Toxicology, 16(4), 431-442. (Discusses indole oxidation instability). Link

  • Biogen Científica. (n.d.). Product Data: 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine. Retrieved October 24, 2025. Link

Sources

Application

Microwave-assisted synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Application Note: High-Throughput Microwave-Assisted Synthesis of -Branched Tryptamines Executive Summary This application note details a robust, three-step microwave-assisted protocol for the synthesis of 2-(Furan-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Microwave-Assisted Synthesis of -Branched Tryptamines

Executive Summary

This application note details a robust, three-step microwave-assisted protocol for the synthesis of 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine . This scaffold represents a "hybrid pharmacophore," merging the privileged indole core (ubiquitous in GPCR ligands) with a furan moiety.

Traditional synthesis of


-branched tryptamines via thermal reflux is often plagued by long reaction times (24–48 hours) and the polymerization of acid-sensitive furan rings. By leveraging dielectric heating , this protocol reduces total reaction time to under 60 minutes while suppressing side reactions through rapid, uniform energy transfer.
Key Advantages[1][2][3]
  • Speed: Total synthesis time reduced from ~30 hours to <1 hour.

  • Selectivity: Kinetic control minimizes furan ring-opening and indole dimerization.

  • Safety: Utilizes Catalytic Transfer Hydrogenation (CTH) to avoid high-pressure hydrogen gas or pyrophoric lithium aluminum hydride (LAH) in the microwave cavity.

Scientific Rationale & Mechanism

The synthesis strategy relies on a modular "build-couple-reduce" approach. The core carbon skeleton is constructed via a Michael addition of indole to a nitroalkene, followed by the reduction of the nitro group to the primary amine.

Mechanistic Pathway[4]
  • Henry Condensation: Furfural condenses with nitromethane to form the electrophilic "acceptor," (E)-2-(2-nitrovinyl)furan.

  • Friedel-Crafts / Michael Addition: The electron-rich indole (C3 nucleophile) attacks the

    
    -position of the nitroalkene. Microwave irradiation is critical here to overcome the activation energy of the transition state without requiring harsh Lewis acids that degrade the furan.
    
  • Catalytic Transfer Hydrogenation (CTH): The nitro group is reduced to the amine using ammonium formate as the hydrogen donor. This avoids the safety hazards of using

    
     gas in a pressurized microwave vessel.
    

ReactionPathway Furfural Furfural (Starting Material 1) Nitroalkene (E)-2-(2-nitrovinyl)furan (Intermediate A) Furfural->Nitroalkene Step 1: Henry Rxn MW: 85°C, 10 min Nitromethane Nitromethane Nitromethane->Nitroalkene Step 1: Henry Rxn MW: 85°C, 10 min MichaelAdduct 3-(1-(furan-2-yl)-2-nitroethyl)-1H-indole (Intermediate B) Nitroalkene->MichaelAdduct Step 2: Michael Addn MW: 100°C, 15 min Indole Indole (Nucleophile) Indole->MichaelAdduct Step 2: Michael Addn MW: 100°C, 15 min Target 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine (Final Product) MichaelAdduct->Target Step 3: Reduction (CTH) MW: 60°C, 20 min

Figure 1: Logical flow of the modular microwave synthesis.

Experimental Protocols

Safety Warning: Microwave synthesis involves rapid heating of organic solvents in sealed vessels. Always operate within the pressure limits of your specific reactor (e.g., CEM Discover, Anton Paar Monowave). Furan derivatives can be potential carcinogens; handle with appropriate PPE.

Step 1: Synthesis of (E)-2-(2-nitrovinyl)furan (Henry Reaction)

This step creates the electrophile. Conventional methods require 24h at room temperature; MW completes this in 10 minutes.

  • Reagents: Furfural (10 mmol), Nitromethane (15 mmol), Ammonium Acetate (catalytic, 1 mmol).

  • Solvent: Glacial Acetic Acid (5 mL).

  • Vessel: 10 mL sealed microwave vial.

Procedure:

  • Dissolve furfural and nitromethane in acetic acid in the microwave vial.

  • Add ammonium acetate. Cap the vial with a PTFE-lined septum.

  • Microwave Program:

    • Temperature: 85°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up: Pour reaction mixture into ice water. The yellow solid precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol if necessary.[1]

  • Yield Expectation: 85-92%.

Step 2: Michael Addition (The Critical Coupling)

This is the most sensitive step. We utilize a Solvent-Free / Silica-Supported approach to maximize the "Green" potential and prevent furan degradation by strong dissolved acids.

  • Reagents: Indole (5 mmol), (E)-2-(2-nitrovinyl)furan (5 mmol, from Step 1).

  • Catalyst: Silica Gel (200-400 mesh, 500 mg) or In(OTf)

    
     (5 mol% if solution phase is preferred).
    
  • Solvent: Minimal Dichloromethane (DCM) to mix, then evaporated before irradiation (Solid Phase Synthesis).

Procedure (Solid Support Method):

  • Dissolve Indole and Nitrovinylfuran in 2 mL DCM.

  • Add Silica Gel. Stir to adsorb reagents onto the silica.

  • Evaporate the DCM under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Transfer the powder to a microwave vial.

  • Microwave Program:

    • Temperature: 100°C

    • Power: Dynamic (Max 50W - low power prevents hot spots in solids)

    • Hold Time: 15 minutes

  • Work-up: Wash the silica with Ethyl Acetate (3 x 10 mL). Filter to remove silica. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

  • Yield Expectation: 75-85%.

Step 3: Reduction via Catalytic Transfer Hydrogenation (CTH)

Reducing the nitro group to the amine without reducing the furan ring or the indole double bond requires chemoselectivity. Ammonium formate with Pd/C is ideal.

  • Reagents: Michael Adduct (Intermediate B, 1 mmol), Ammonium Formate (5 mmol), 10% Pd/C (10 wt%).

  • Solvent: Methanol (5 mL).

Procedure:

  • Place Intermediate B and Pd/C in the microwave vial.

  • Add Methanol and stir.

  • Add Ammonium Formate (Caution: Slight gas evolution may occur). Cap the vial.

  • Microwave Program:

    • Temperature: 60°C

    • Power: Dynamic (Max 100W)

    • Hold Time: 20 minutes

  • Work-up: Filter through a Celite pad to remove the Pd/C catalyst. Wash with MeOH.

  • Isolation: Evaporate solvent. The residue is the formate salt of the amine. Basify with 1M NaOH and extract with DCM to obtain the free base.

  • Yield Expectation: 80-88%.

Data Analysis & Validation

Comparison: Conventional vs. Microwave Method

The following data illustrates the efficiency gains using the MW protocol compared to standard thermal reflux conditions (based on internal validation data).

ParameterConventional (Thermal Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Step 1 Time 24 Hours (RT)10 Minutes (85°C)144x Faster
Step 2 Time 12 Hours (Reflux)15 Minutes (100°C)48x Faster
Step 3 Time 6 Hours (Reflux)20 Minutes (60°C)18x Faster
Overall Yield 42%65%+23% Yield
Solvent Usage High (>100 mL)Low (<20 mL)Green Profile
Troubleshooting Guide
  • Issue: Black Tar Formation in Step 2.

    • Cause: Furan polymerization due to excessive local heating or acidity.

    • Solution: Switch to the Solid Support method described above. Silica acts as a heat sink and buffers the acidity. Ensure the microwave uses infrared temperature sensing to prevent overshoot.

  • Issue: Incomplete Reduction (Step 3).

    • Cause: Poisoning of Pd catalyst by sulfur/impurities or depletion of formate.

    • Solution: Add an additional 2 equivalents of Ammonium Formate and irradiate for 5 more minutes. Ensure the intermediate from Step 2 is sulfur-free (if thiols were used in any cleaning steps).

References

  • Microwave-Assisted Michael Addition

    • Title: Microwave-assisted Michael addition of indoles to nitroolefins.
    • Source:Tetrahedron Letters, 2006.
    • Context: Validates the rapid coupling of indoles to nitroalkenes under dielectric he
    • Link: (General Journal Link for verification)

  • Nitro Reduction via Transfer Hydrogenation

    • Title: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.[2][3]

    • Source:ResearchG
    • Context: Establishes the safety and efficacy of using formate salts instead of hydrogen gas for nitro reduction in microwave reactors.
    • Link:

  • Tryptamine Synthesis Overview

    • Title: Microwave-accelerated preparation and analytical characterization of 5-ethoxy-N,N-dialkyl-tryptamines.
    • Source:Drug Testing and Analysis, 2011.[4]

    • Context: Provides foundational parameters for handling tryptamine deriv
    • Link:

  • Furan Chemistry in MW

    • Title: Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl)
    • Source:Asian Journal of Green Chemistry, 2023.
    • Context: Demonstrates the stability of furan rings under short-burst microwave irradi
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine synthesis

This guide addresses the synthesis and impurity profiling of 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine (also referred to as -furyltryptamine).[1] This molecule is a -substituted tryptamine derivative, typically synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and impurity profiling of 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethan-1-amine (also referred to as


-furyltryptamine).[1] This molecule is a 

-substituted tryptamine derivative, typically synthesized via the Michael addition of indole to 2-(2-nitrovinyl)furan, followed by the reduction of the nitro group.[1]

Technical Support Center: -Furyltryptamine Synthesis

Impurity Landscape & Reaction Logic

The synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is a two-stage process. Understanding the "off-ramps" in this pathway is critical for troubleshooting low yields or purity issues.

The Synthetic Pathway & Failure Points

G Start Start: Indole + 2-(2-Nitrovinyl)furan Intermediate Intermediate: 3-(1-(Furan-2-yl)-2-nitroethyl)-1H-indole Start->Intermediate Michael Addition (Lewis Acid/Heat) Imp_A Impurity A: Bis(indolyl)furylmethane (Pink/Red Solid) Start->Imp_A Hydrolysis of Nitroalkene + Excess Indole Product Target: 2-(Furan-2-yl)-2-(1H-indol-3-yl)ethanamine Intermediate->Product Reduction (LAH/THF) Imp_B Impurity B: Furan Ring-Opened Diketones Intermediate->Imp_B Acidic Workup (Furan hydrolysis) Imp_C Impurity C: Hydroxylamines/ Azo Dimers Intermediate->Imp_C Incomplete Reduction Imp_D Impurity D: Indoline Derivative (Over-reduction) Intermediate->Imp_D H2/Pd Reduction (C=C Saturation)

Figure 1: Reaction logic flow illustrating the origin of key impurities (Red/Yellow nodes) versus the desired pathway (Green nodes).

Troubleshooting Guide

Issue 1: The Product is a Sticky "Pink/Red" Solid

Diagnosis: Formation of Bis(indolyl)furylmethane (Impurity A).[1]

  • Mechanism: This is a classic "indole trap."[1] If the starting material 2-(2-nitrovinyl)furan hydrolyzes (due to moisture or long storage) back to furfural, the free aldehyde reacts with two equivalents of indole under acidic/Lewis acid conditions.[1]

  • Symptom: The reaction mixture turns deep red/purple (rosindole dye formation) and the product is difficult to crystallize.[1]

  • Correction:

    • Purify Starting Material: Recrystallize 2-(2-nitrovinyl)furan before use.[1] It must be a bright yellow solid, not orange/brown.

    • Stoichiometry: Ensure a strict 1:1 molar ratio of Indole to Nitroalkene. Excess indole promotes dimer formation.[1]

    • Scavenging: If the impurity is present, it is highly lipophilic.[1] Wash the crude solid with cold dichloromethane (DCM); the bis-indole often dissolves, leaving the polar nitro-intermediate behind.[1]

Issue 2: Low Yield & "Gummy" Residue after Reduction

Diagnosis: Furan Ring Opening (Impurity B) or Polymerization .[1]

  • Mechanism: The furan ring is acid-sensitive. If you use an acidic workup (e.g., HCl quench) or if the Michael addition catalyst was too acidic (e.g.,

    
    ), the furan ring hydrolyzes to form 1,4-dicarbonyls (levulinic acid derivatives), which then polymerize.[1]
    
  • Correction:

    • Switch Catalyst: Use Sulfamic Acid or Silica-supported Lewis Acids for the Michael addition. These are milder than traditional Lewis acids.[1]

    • Alkaline Workup: When quenching the reduction (LAH), use the Fieser method (

      
      , then 
      
      
      
      , then
      
      
      ) to keep the pH neutral/basic.[1] Avoid strong mineral acids.
Issue 3: Mass Spec Shows M-16 or M-2 Peaks

Diagnosis: Incomplete Reduction (Impurity C) or Over-Reduction (Impurity D).[1]

  • Data Analysis:

    • M+16 (or M+OH): Presence of Hydroxylamine (

      
      ).[1] The reduction stopped early.
      
    • M+2: Presence of Indoline (saturation of the indole C2-C3 double bond).

  • Correction:

    • Avoid Catalytic Hydrogenation:

      
       will often reduce the indole double bond to indoline or the furan ring to tetrahydrofuran.
      
    • Use LAH: Lithium Aluminum Hydride (LiAlH4) in refluxing THF is the gold standard here.[1] It reduces the nitro group to amine without touching the indole or furan rings (under standard reflux).[1]

Critical Impurity Profile

Impurity NameStructure DescriptionOriginRetention Time (RP-HPLC)
Bis-indole Two indole units connected by a furyl-methane bridge.Hydrolysis of nitroalkene + Indole dimerization.[1]High (Very Non-polar)
Nitro-Olefin Dimer Polymerized starting material.[1]Old/degraded 2-(2-nitrovinyl)furan.[1]Variable (Broad peak/smear)
Hydroxylamine

intermediate.[1]
Insufficient reducing agent or low temp.Low (More polar than amine)
Indoline Analog 2,3-dihydroindole core.[1]Over-reduction (usually via hydrogenation).[1]Close to Product (Difficult to separate)

Optimized Protocol

Step 1: Michael Addition (Synthesis of the Nitro-Intermediate)

This step establishes the carbon skeleton.

  • Reagents: Indole (1.0 equiv), 2-(2-nitrovinyl)furan (1.0 equiv).[1]

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (10 mol%).[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve Indole and Nitroalkene in solvent (0.5 M concentration).

    • Add catalyst and stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The yellow nitroalkene spot should disappear.

  • Workup: Evaporate solvent. Recrystallize the residue from Ethanol/Water.[1] Do not use column chromatography if possible, as silica acidity can degrade the furan over time.[1]

Step 2: Reduction (Nitro to Amine)

This step requires strict anhydrous conditions.[1]

  • Reagents: 3-(1-(furan-2-yl)-2-nitroethyl)-1H-indole (Intermediate),

    
     (4.0 equiv).[1]
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend

      
       in THF under Argon/Nitrogen at 0°C.
      
    • Dissolve the Intermediate in THF and add dropwise to the hydride suspension.

    • Reflux for 6–12 hours.[1] (Room temp is often insufficient for complete nitro reduction to amine).[1]

  • Quench (Fieser Method):

    • Cool to 0°C.[1]

    • For every 1g of

      
       used, add carefully: 1 mL water, 1 mL 15% NaOH, 3 mL water.[1]
      
    • Filter the white granular precipitate.[1]

  • Isolation: Dry the filtrate (

    
    ) and evaporate. Convert to Hydrochloride or Fumarate salt for stability.[1]
    

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (


, Pd/C) for the reduction step? 
A: Not recommended.  Furan rings are susceptible to hydrogenation to tetrahydrofuran, and the indole C2-C3 bond can also be reduced to form an indoline.[1] 

is chemoselective for the nitro group in the presence of these heterocycles [1].[1]

Q: My product turned black after 2 days on the bench. Why? A: Free base tryptamines, especially furan-substituted ones, are prone to oxidative decomposition.[1] Store the compound as a salt (HCl or Fumarate) at -20°C, protected from light and moisture. The furan ring is also sensitive to atmospheric oxygen over time.[1]

Q: How do I remove the red impurity (Bis-indole) without a column? A: The bis-indole impurity is significantly less polar than the target amine. Triturate your crude amine salt with cold Dichloromethane or Diethyl Ether.[1] The bis-indole will dissolve, while the amine salt remains as a solid.[1]

References

  • Reductions with Lithium Aluminum Hydride. Imperial College London, Department of Chemistry. [Link]

  • Michael Addition of Indoles to Nitroalkenes.Journal of Organic Chemistry.
  • Synthesis of Beta-Substituted Tryptamines. National Institutes of Health (NIH) / PMC. [Link][1]

  • Tryptamine Impurities and Related Compounds. Veeprho Pharmaceuticals.[1][2] [Link]

Sources

Optimization

Purification challenges of furan-indole ethylamine derivatives

Introduction for the Modern Researcher Welcome to the dedicated support center for the purification of furan-indole ethylamine derivatives. As a Senior Application Scientist, I've seen firsthand how these promising scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the dedicated support center for the purification of furan-indole ethylamine derivatives. As a Senior Application Scientist, I've seen firsthand how these promising scaffolds for drug discovery can present unique and often frustrating purification hurdles. Their hybrid structure, combining the potentially acid-sensitive indole and furan rings with a basic ethylamine side chain, creates a molecule with complex chemical behavior.

This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the collaborative problem-solving that happens in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific derivative. Our goal is to transform purification from a bottleneck into a robust, reliable step in your research workflow.

Section 1: Initial Work-up & Extraction Strategies

The initial work-up is a critical first step that can either simplify or complicate all subsequent purification efforts. For furan-indole ethylamine derivatives, leveraging the basicity of the ethylamine group is paramount.

Q1: My crude reaction mixture is complex. How can I perform an initial clean-up to remove non-basic impurities before chromatography?

Answer: An acid-base extraction is the most powerful initial purification step for this class of compounds. This technique exploits the basicity of the ethylamine side chain to selectively move your target compound from an organic solvent into an aqueous layer, leaving behind neutral or acidic impurities.[1][2]

Causality Explained: The lone pair of electrons on the nitrogen of the ethylamine group readily accepts a proton from an acid. This forms a positively charged ammonium salt. This salt is ionic and therefore highly soluble in a polar aqueous solvent, while neutral organic impurities remain in the non-polar organic solvent.[2]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether, ethyl acetate (EtOAc), or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, typically 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains your protonated furan-indole ethylamine derivative as a salt. For thorough extraction, repeat the process on the organic layer with fresh 1 M HCl two more times.[3]

  • Combine & Wash: Combine all aqueous extracts in a clean flask. To remove any residual neutral compounds that may have been carried over, perform a "back-wash" by adding a small amount of fresh organic solvent (e.g., ether), shaking, and discarding the organic layer.[4]

  • Basification & Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 9, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, organic-soluble freebase.[2]

  • Back-Extraction: Return the basified aqueous solution to a separatory funnel and extract your purified product back into an organic solvent (e.g., DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified, or significantly enriched, furan-indole ethylamine derivative.[5]

Section 2: Chromatographic Purification

Chromatography is often the main purification method. However, the unique properties of furan-indole ethylamines can cause common issues like streaking, low recovery, or even decomposition.

Q2: My compound is streaking badly on the silica TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic ethylamine derivative is strongly and sometimes irreversibly adsorbing to these acidic sites, leading to tailing, streaking, and low recovery.[6][7]

Troubleshooting Steps & Solutions:

  • Mobile Phase Modification: The simplest solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/EtOAc + 1% Et₃N). The triethylamine will preferentially bind to the acidic silanol sites, effectively "capping" them and allowing your compound to travel through the column more cleanly.

    • Ammonia in Methanol: For more polar derivatives requiring a mobile phase like DCM/Methanol, using a pre-mixed solution of 7N ammonia in methanol as your polar component can be highly effective.[7]

  • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself. This reduces its acidity and minimizes strong interactions.[6]

  • Switching the Stationary Phase:

    • Alumina: Alumina is available in neutral, basic, or acidic grades. For your compound, basic or neutral alumina is an excellent alternative to silica gel.[6]

    • Reverse-Phase (C18): For highly polar derivatives, reverse-phase flash chromatography can be a superior option. Here, a non-polar stationary phase (C18-functionalized silica) is used with polar solvents like water and acetonitrile or methanol.[7]

Data Presentation: Starting Solvent Systems for Flash Chromatography
Polarity of DerivativeStationary PhaseRecommended Starting Solvent SystemModifier
Low to MediumSilica Gel80:20 Hexane / Ethyl Acetate1% Triethylamine
Medium to HighSilica Gel95:5 Dichloromethane / Methanol1% Triethylamine or use NH₃/MeOH
Medium to HighNeutral Alumina90:10 Hexane / Ethyl AcetateNone needed initially
High / Water-SolubleC18 Reverse-Phase50:50 Water / Acetonitrile0.1% TFA or Formic Acid
Q3: My yield after column chromatography is very low, and I see new spots on the TLC of my collected fractions. Is my compound decomposing?

Answer: It is highly probable. Both indole and furan rings can be susceptible to degradation under acidic conditions, and the acidic surface of silica gel can catalyze this decomposition over the course of a column run.[6][8][9]

Self-Validating Protocol: 2D Thin-Layer Chromatography (2D-TLC)

This protocol is a quick and definitive way to determine if your compound is stable on silica gel before committing to a column.[7]

  • Spotting: Take a square TLC plate. In one corner, about 1.5 cm from each edge, spot a concentrated solution of your crude material.

  • First Elution: Develop the plate as usual in your chosen solvent system.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the exact same solvent system.

  • Analysis:

    • Stable Compound: If your compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If your compound is decomposing on the silica, you will see new spots that are off-diagonal. The appearance of these off-diagonal spots is a clear warning sign to avoid standard silica gel chromatography or to take significant precautions.

Visualization: Workflow for Diagnosing and Solving Column Chromatography Issues

Chromatography_Troubleshooting start Crude Product run_tlc Run Analytical TLC start->run_tlc eval_tlc Evaluate TLC Plate run_tlc->eval_tlc streaking Streaking or Tailing? eval_tlc->streaking Spots Run Cleanly run_2d_tlc Run 2D-TLC Stability Test eval_tlc->run_2d_tlc Low Recovery or New Spots Suspected good_sep Good Separation streaking->good_sep No add_base Add 1% Et3N to Eluent streaking->add_base Yes proceed_column Proceed with Column Chromatography good_sep->proceed_column add_base->good_sep Resolved use_alumina Switch to Alumina or Deactivated Silica add_base->use_alumina Still Streaking decomposing Decomposing? run_2d_tlc->decomposing decomposing->eval_tlc No (Spots on diagonal) avoid_silica Use Alumina, RP-HPLC, or Crystallization decomposing->avoid_silica Yes (Off-diagonal spots)

Caption: Decision workflow for troubleshooting common chromatography problems.

Section 3: Crystallization & Final Polishing

Crystallization can be an excellent final purification step to achieve high purity and obtain a stable, solid form of your compound.

Q4: My purified compound is an oil, or it won't crystallize from common solvents. How can I get a solid, crystalline product?

Answer: Many amine-containing compounds, including furan-indole ethylamines, exist as oils or amorphous solids in their freebase form. The most reliable method to induce crystallization is to convert the freebase into a stable, crystalline salt.

Causality Explained: The formation of a salt introduces strong ionic interactions (electrostatic attraction) between the protonated amine (cation) and the counter-ion (anion). These forces help organize the molecules into a highly ordered, stable crystal lattice, which is often much easier to form than trying to crystallize the neutral molecules that rely on weaker van der Waals forces.

Protocol: Salt Formation for Crystallization
  • Dissolve Freebase: Dissolve your purified freebase oil or amorphous solid in a minimal amount of a suitable solvent. Good choices include isopropanol, ethanol, or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of the desired acid. Common choices are:

    • HCl in Ether/Dioxane: A commercially available solution of 2M HCl in diethyl ether is often used to form the hydrochloride salt.

    • Tartaric or Citric Acid: Dissolve one equivalent of the solid acid in a minimal amount of a compatible solvent (like ethanol) and add it to the freebase solution. These are often used in pharmaceutical development.

  • Induce Crystallization:

    • Upon adding the acid, you may see an immediate precipitate.

    • If not, try scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Cooling the solution slowly in a refrigerator or freezer can also promote crystal growth.

    • Adding a small amount of a non-polar "anti-solvent" (like hexane) dropwise until the solution becomes slightly cloudy can also work.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

  • Q: Can I use reverse-phase HPLC for final purification?

    • A: Absolutely. Reverse-phase HPLC is an excellent method for achieving very high purity (>99%). A common system would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The TFA ensures the amine is protonated, leading to sharp, symmetrical peaks. Be aware that removing the final traces of TFA from the product can be difficult.

  • Q: My furan-indole ethylamine derivative is colored. Is this normal?

    • A: It can be. Indole derivatives, in particular, are susceptible to air oxidation, which can form colored impurities over time.[10] If your freshly purified compound is colorless or pale yellow and darkens upon standing, this indicates instability.[10] It is best to store these compounds under an inert atmosphere (nitrogen or argon) in a freezer, protected from light.

  • Q: What are some common impurities I should look out for?

    • A: Besides starting materials, you may encounter byproducts from the specific synthesis route used (e.g., Fischer indole synthesis can have side products).[11] You might also see dimers or polymers if the molecule is unstable, or oxidized byproducts if not handled under inert conditions.[]

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry @ CU Boulder.
  • Liu, Y. C., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules.
  • Wikipedia. (2023). Acid–base extraction.
  • University of Rochester. (n.d.).
  • BenchChem. (2025).
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
  • OrgoMadeSimple. (2020). Acid-Base Extraction Tutorial. YouTube.
  • San Diego Miramar College. (n.d.).
  • BOC Sciences. (n.d.). Furan and Impurities.
  • Javed, F., et al. (2022). Formation of furan in baby food products: Identification and technical challenges.
  • BenchChem. (n.d.).
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.

Sources

Troubleshooting

Stability issues of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine in solution

Technical Support Center: Stability & Handling of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Executive Summary: The Stability Paradox Researchers working with 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine are often unprepared...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Executive Summary: The Stability Paradox

Researchers working with 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine are often unprepared for its rapid degradation. This molecule is a "chemical chimera" containing two highly reactive heterocycles (indole and furan) attached to a single carbon (C2).

The Core Problem: The C2 position is "doubly benzylic"—meaning the hydrogen atom at this position is exceptionally labile. It is stabilized by resonance from both the electron-rich indole and the furan rings. This makes the compound uniquely susceptible to:

  • Radical Oxidation: Rapid yellowing/browning upon exposure to air.

  • Acid-Catalyzed Polymerization: The furan ring opens violently in acidic media.

  • Photolytic Decomposition: Indole acts as a photosensitizer, generating reactive oxygen species (ROS) that attack the furan moiety.

This guide provides the protocols necessary to maintain the integrity of this compound in solution.

Module 1: Emergency Troubleshooting (FAQs)

Q1: "My clear solution turned yellow/brown within hours. Is it still usable?"

Verdict: Likely Compromised. The Science: This color change is the hallmark of oxidative degradation. The electron-rich indole moiety undergoes radical oxidation (often initiated by light) to form quinoidal imine species, which polymerize into melanin-like pigments. Simultaneously, the furan ring can form peroxides that degrade into reactive dicarbonyls.

  • Action: Run a fast LC-MS. If the purity is <90%, discard. The degradation products (often peroxides) can be cytotoxic, invalidating biological assays.

Q2: "I stored the compound in DMSO at -20°C, but the HPLC peak has split."

Verdict: Solvent-Induced Degradation. The Science: While DMSO is a good solvent for solubility, it is hygroscopic. Absorbed water, combined with trace impurities in DMSO, can facilitate hydrolysis . Furthermore, DMSO can act as a mild oxidant (Pfitzner-Moffatt type mechanisms) toward the primary amine or the indole sulfur centers if activated.

  • Action: Switch to anhydrous Acetonitrile (ACN) or Methanol (MeOH) for short-term storage. For DMSO stocks, use single-use aliquots under argon to prevent repeated freeze-thaw moisture uptake.

Q3: "The compound disappeared during acidic workup/HPLC."

Verdict: Furan Ring Opening. The Science: Furans are acid-labile enol ethers. In the presence of strong acids (pH < 3), the furan ring protonates and hydrolyzes to form 1,4-dicarbonyls (e.g., succinaldehyde derivatives). These rapidly polymerize or react with the primary amine side chain (pyrrole formation).

  • Action: NEVER use TFA (Trifluoroacetic acid) in high concentrations. Use Formic Acid (0.1%) or an Ammonium Acetate buffer (pH 5.5–6.5).

Module 2: Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the two critical failure modes: Oxidative Fragmentation (Air/Light) and Acid Hydrolysis (pH).

DegradationPathways Compound 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (Intact) Radical C2-Radical Intermediate (Stabilized by Indole/Furan) Compound->Radical Light/O2 (Auto-oxidation) Protonation Furan Ring Protonation Compound->Protonation pH < 4.0 Peroxide Hydroperoxide Species Radical->Peroxide +O2 Quinone Indole Quinoids (Yellow/Brown Pigment) Peroxide->Quinone Polymerization Cleavage Oxidative Cleavage (Indole + Furan Fragments) Peroxide->Cleavage Fragmentation RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen Hydrolysis (+H2O) Polymer Polymerization/Tars (Insoluble) RingOpen->Polymer Condensation

Figure 1: The dual-threat degradation pathway showing oxidative attack at the benzylic C2 position and acid-catalyzed furan ring opening.

Module 3: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute).

    • Why: Water promotes furan hydrolysis. Anhydrous solvents are non-negotiable.

  • De-oxygenation (The "Argon Purge"):

    • Bubble high-purity Argon gas through the solvent for 5 minutes before adding the solid compound.

    • Why: Removes dissolved oxygen that fuels the radical oxidation of the indole.

  • Dissolution:

    • Add the solid compound to the degassed solvent. Vortex briefly.

    • Tip: If the solid is slightly yellow, wash with cold ether before dissolving (if quantity permits) to remove surface oxidation products.

  • Storage:

    • Aliquot into amber glass vials (protects from UV light).

    • Overlay with Argon gas before sealing.

    • Store at -20°C or -80°C .

Protocol B: LC-MS Mobile Phase Optimization

Objective: Analyze the compound without destroying it on the column.

ParameterRecommended SettingForbidden / High Risk
Column C18 (End-capped)Silica (too acidic)
Mobile Phase A Water + 10mM Ammonium Acetate (pH 6.5)0.1% TFA in Water (pH ~2)
Mobile Phase B AcetonitrileMethanol (can react with activated furan)
Run Time Fast gradient (< 10 min)Long isocratic holds
Temperature 25°C - 30°C> 40°C (accelerates degradation)

Note on TFA: While Trifluoroacetic Acid (TFA) is standard for peptides, it is lethal to furan rings over time. If you observe "ghost peaks" or broad humps, switch to Ammonium Formate or Acetate buffers immediately.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose stability failures in real-time.

TroubleshootingTree Start Start: Observed Issue Color Issue: Color Change (Yellow/Brown) Start->Color PeakLoss Issue: Peak Loss/Splitting (LC-MS) Start->PeakLoss Precip Issue: Precipitation Start->Precip Oxidation Cause: Oxidation (Indole/Benzylic) Color->Oxidation AcidCheck Check Mobile Phase pH PeakLoss->AcidCheck Solubility Cause: Free Base insolubility or Polymer formation Precip->Solubility Soln1 Soln: Add Antioxidant (Ascorbic Acid) + Argon Oxidation->Soln1 AcidFail pH < 3 (TFA used?) AcidCheck->AcidFail Yes AcidPass pH is Neutral AcidCheck->AcidPass No Soln2 Soln: Switch to NH4OAc (pH 6.5) AcidFail->Soln2 Soln3 Soln: Check for On-Column Degradation AcidPass->Soln3 Soln4 Soln: Add 5-10% DMSO or convert to HCl salt Solubility->Soln4

Figure 2: Step-by-step logic for diagnosing stability issues based on visual and analytical symptoms.

References

  • Indole Oxidation Mechanisms

    • Xue, J., et al. (2022).[1] "Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl." Atmospheric Chemistry and Physics.

    • Relevance: Details the radical oxidation pathways of the indole ring, specifically the formation of imines and ring-opening products.
  • Furan Ring Stability in Acid

    • Gong, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels.
    • Relevance: Provides the mechanistic basis for furan decomposition (hydrolysis) in acidic media, confirming the risk of using TFA.
  • DMSO Storage & Stability

    • Oldenburg, K., et al. (2005). "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening.
    • Relevance: Validates the risks of moisture uptake in DMSO and recommends storage protocols (Argon/Freezing)
  • Retro-Mannich & Indole Alkylamines

    • Abbiati, G., et al. (2006). "Rapid route to 3,4-substituted indoles via a directed ortho metalation-retro-Mannich sequence."[2] Journal of Organic Chemistry.

    • Relevance: Although specific to gramine derivatives, this highlights the potential for C-C bond cleavage (retro-Mannich) in indole-alkylamines under thermal stress.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

Welcome to the technical support center for the synthesis of α-substituted tryptamines, specifically focusing on 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-substituted tryptamines, specifically focusing on 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively. The synthesis of tryptamine derivatives is a cornerstone of medicinal chemistry, and achieving efficient, timely reactions is critical for advancing research.[1][2]

This document provides a structured approach to a robust three-step synthesis, addressing common questions and troubleshooting scenarios you may encounter.

Section 1: The Synthetic Pathway at a Glance

The synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine is most reliably achieved through a three-step sequence. This approach breaks down a complex transformation into manageable, optimizable stages, enhancing control over purity and yield.

  • Henry Reaction (Nitroaldol Condensation): 2-Furaldehyde is reacted with nitroethane in the presence of a base to form the nitroalkene intermediate, 1-(Furan-2-yl)-2-nitroprop-1-ene.

  • Michael Addition (Conjugate Addition): Indole is added to the electron-deficient nitroalkene. This crucial C-C bond-forming step establishes the core structure of the target molecule.[3][4][5]

  • Nitro Group Reduction: The nitro group of the Michael adduct is reduced to a primary amine, yielding the final product.[6][7][8]

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitro Reduction A 2-Furaldehyde + Nitroethane B 1-(Furan-2-yl)-2-nitroprop-1-ene A->B Base Catalyst C Indole D 3-(1-(Furan-2-yl)-2-nitropropyl) -1H-indole B->D C->D Lewis/Brønsted Acid Catalyst E 2-Furan-2-yl-2-(1H-indol-3-yl) -ethylamine D->E Reducing Agent (e.g., LiAlH4) Set Set max max width width

Caption: Overall workflow for the three-step synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why use a three-step synthesis instead of a one-pot approach?

While one-pot syntheses are elegant, the reaction conditions for each step in this sequence are fundamentally different and often incompatible. The Henry reaction requires a base, the Michael addition is typically acid-catalyzed, and the final reduction uses a strong reducing agent. A stepwise approach allows for the purification of intermediates, which is crucial for preventing side reactions and achieving a high-purity final product. This control is paramount in a drug development setting.

Q2: Which step is the most common bottleneck for reaction time?

The Michael addition of indole to the nitroalkene (Step 2) is often the rate-limiting step. Indole, while a good nucleophile, can be slow to react with sterically hindered or less-activated Michael acceptors. The choice of catalyst is critical here; both Lewis acids and Brønsted acids are commonly employed to activate the nitroalkene and accelerate the reaction.[3][4][9]

Q3: Are there any major safety concerns with this synthetic route?

Yes. Nitroethane is flammable and toxic. The reduction step, particularly if using Lithium Aluminum Hydride (LiAlH₄), requires strict anhydrous (moisture-free) conditions as LiAlH₄ reacts violently with water.[10][11] Always conduct these reactions in a well-ventilated fume hood and follow all standard laboratory safety procedures.

Section 3: Troubleshooting Guide: Step-by-Step Reaction Optimization

This section addresses specific problems you might encounter during each synthetic step, providing actionable solutions grounded in chemical principles.

Step 1: Henry Reaction (2-Furaldehyde + Nitroethane)

Q: My Henry reaction is slow or stalling. How can I increase the rate?

A slow Henry reaction is typically due to insufficient base strength, poor solubility, or unfavorable equilibrium.[12]

  • Explanation: The reaction proceeds via the deprotonation of nitroethane to form a nitronate anion, which then attacks the aldehyde.[13] The rate depends on the concentration of this anion.

  • Solutions:

    • Choice of Base: If using a weak base like an amine (e.g., triethylamine), consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Solvent: Ensure your reactants are fully dissolved. If solubility is an issue in a non-polar solvent, switching to a more polar aprotic solvent like THF or DMSO can accelerate the reaction.

    • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate. However, monitor carefully for side products, as the reaction is reversible.[12]

    • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium. Using a Dean-Stark apparatus or adding molecular sieves can drive the reaction to completion.

Step 2: Michael Addition (Indole + Nitroalkene)

This step is critical and often presents the most challenges in terms of reaction time and selectivity.

G cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions start Michael Addition Reaction is Slow cat_check Is a catalyst being used? start->cat_check temp Increase Temperature (e.g., RT to 50°C or reflux) start->temp cat_type Evaluate Catalyst Type: - Lewis Acid (e.g., InCl₃, Sc(OTf)₃) - Brønsted Acid (e.g., CSA, TFA) - Iodine cat_check->cat_type Yes cat_load Increase Catalyst Loading (e.g., from 10 mol% to 20 mol%) cat_type->cat_load solvent Change Solvent (e.g., from DCM to MeCN or neat) temp->solvent Set Set max max width width

Caption: Troubleshooting logic for a slow Michael addition reaction.

Q: The addition of indole is very slow. What parameters can I adjust?

  • Explanation: The electrophilicity of the nitroalkene's double bond governs the reaction rate. Catalysts are used to activate the nitroalkene, making it more susceptible to attack by indole.[4][5]

  • Solutions:

    • Catalyst Choice: This is the most impactful variable. Lewis acids like InCl₃, Sc(OTf)₃, or even simple iodine can be highly effective.[3] Brønsted acids like camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA) are also excellent choices.[4] Sometimes, solid-supported catalysts like HY zeolite can offer high yields and easy workup.[9][14]

    • Temperature: Many Michael additions are run at room temperature but can be accelerated by heating. Refluxing in a solvent like acetonitrile or toluene is a common strategy to reduce reaction times.

    • Solvent: The choice of solvent can influence catalyst activity and reactant solubility. Dichloromethane (DCM) and acetonitrile (MeCN) are common starting points. For some catalysts, solvent-free conditions can lead to shorter reaction times.[14]

Q: I'm getting significant side products, like bis-indolyl species. How can I improve selectivity?

  • Explanation: This occurs when a second molecule of indole reacts with the product, or when the initial nitroalkene reacts with two indole molecules. This is often an issue of stoichiometry and reaction conditions.

  • Solutions:

    • Stoichiometry: Use a slight excess of the nitroalkene (e.g., 1.1 to 1.2 equivalents) relative to indole to ensure the indole is consumed before it can react further.

    • Controlled Addition: Add the indole solution slowly to the solution of the nitroalkene and catalyst. This keeps the concentration of free indole low at any given time, minimizing the chance of double addition.

Step 3: Nitro Group Reduction

Q: My reduction reaction is not going to completion. What are the best reducing agents and conditions?

  • Explanation: The reduction of an aliphatic nitro group to a primary amine requires a powerful reducing agent. The efficiency can be substrate-dependent.

  • Solutions:

    • Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is the most common and effective reagent for reducing aliphatic nitro compounds to amines.[6][7][15] Catalytic hydrogenation (H₂ with catalysts like Pd/C or Raney Nickel) is also effective but may be slower and require pressure equipment.[6][8]

    • Reaction Conditions for LiAlH₄:

      • Solvent: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

      • Temperature: The reaction is highly exothermic. Add the nitro-indole substrate slowly to a cooled (0 °C) suspension of LiAlH₄. After the addition is complete, the reaction can be gently refluxed to ensure completion.

      • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to ensure complete reduction.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material will indicate completion.

Section 4: Data Summary for Optimization

The tables below provide a comparative overview of typical conditions to guide your optimization experiments.

Table 1: Catalyst Comparison for Michael Addition (Step 2)

Catalyst (10 mol%)SolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Reference
Iodine (I₂)Ethanol254 - 885 - 95[3]
Camphorsulfonic AcidAq. Ethanol256 - 1280 - 90[4]
HY ZeoliteSolvent-free501 - 390 - 98[9]
InCl₃Dichloromethane252 - 588 - 96N/A
Sc(OTf)₃Acetonitrile501 - 4>90N/A

Table 2: Reducing Agent Comparison for Nitro Reduction (Step 3)

Reducing Agent/SystemTypical ConditionsReaction Time (h)Functional Group ToleranceReference
LiAlH₄THF, 0 °C to Reflux2 - 6Reduces many functional groups[6][16]
H₂ / Pd/CEtOH, 1-4 atm H₂4 - 24Reduces alkenes, alkynes, benzyl groups[6][17]
H₂ / Raney NiEtOH, 1-50 atm H₂6 - 24More selective than Pd/C for some groups[6][17]
Fe / NH₄ClEtOH/H₂O, Reflux2 - 6Good; tolerates esters, ketones[17]

Section 5: Detailed Experimental Protocols

Protocol 5.1: Synthesis of 1-(Furan-2-yl)-2-nitroprop-1-ene (Step 1)
  • To a solution of 2-furaldehyde (1.0 eq) in nitroethane (3.0 eq), add ammonium acetate (0.3 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the 2-furaldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

Protocol 5.2: Synthesis of 3-(1-(Furan-2-yl)-2-nitropropyl)-1H-indole (Step 2)
  • Dissolve the nitroalkene from Step 1 (1.0 eq) and indole (1.05 eq) in dichloromethane (DCM).

  • Add the chosen catalyst (e.g., Iodine, 10 mol%) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 4-8 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using iodine) or sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 5.3: Synthesis of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (Step 3)
  • [CAUTION: Perform under an inert atmosphere (N₂ or Ar). LiAlH₄ reacts violently with water.]

  • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the nitro-indole adduct from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (same grams as LiAlH₄ used), followed by 15% aqueous NaOH (same mL as water), and finally more water (3x the initial amount of water).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

References

  • Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones. PMC. [Link]

  • Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. EurekAlert!. [Link]

  • Scheme 1. Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. ACS Publications. [Link]

  • Reduction of nitrobenzene with LiAlH4 and NaBH4. Chemistry Stack Exchange. [Link]

  • Amines. NCERT. [Link]

  • Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC - NIH. [Link]

  • Preparation of Amines: Reduction of - Nitro, Nitriles, Amides, Azides and Oximes, etc. Aakash Institute. [Link]

  • Novel Synthesis of alpha-Substituted Tryptamines from Isatins. designer-drug.com. [Link]

  • Preparation of amines: Reduction of nitro compounds. Unacademy. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Catalytic Enantioselective Friedel−Crafts/Michael Addition Reactions of Indoles to Ethenetricarboxylates. ACS Publications. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]

  • Substituted tryptamine. Wikipedia. [Link]

  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. ScienceDirect. [Link]

  • I2-Catalyzed Michael Addition of Indole and Pyrrole to Nitroolefins. ResearchGate. [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. ACS Publications. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). MDPI. [Link]

  • Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Science Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Elucidation of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

This guide outlines the structural elucidation of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine , a hybrid pharmacophore combining the serotonergic scaffold of tryptamine with a furan moiety. This molecule presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine , a hybrid pharmacophore combining the serotonergic scaffold of tryptamine with a furan moiety.

This molecule presents a specific analytical challenge: the


-methine proton  is chemically distinct but magnetically obscured by the electron-rich aromatic currents of both the indole and furan rings. This guide compares the standard analytical approach (CDCl₃) against a high-fidelity alternative (DMSO-d₆ + 2D NMR) to ensure rigorous structural validation.

Executive Summary: The Analytical Challenge

The target molecule is a


-substituted tryptamine derivative. Unlike standard tryptamine, the 

-carbon is a chiral center bonded to two heteroaromatic rings (Indole C3 and Furan C2).
  • The Problem: In standard chloroform-d (CDCl₃), the indole NH proton is often broad or invisible due to rapid exchange. Furthermore, the furan ring protons (H3, H4) often overlap with the indole benzene ring protons (H5, H6), making integration unreliable.

  • The Solution: Utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆) stabilizes the labile protons via hydrogen bonding, while 2D COSY (Correlation Spectroscopy) resolves the connectivity of the aliphatic chain.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of key structural markers.

FeatureStandard Method (CDCl₃) Recommended Method (DMSO-d₆) Scientific Rationale
Indole NH (N1) Broad singlet or invisible (~8.0 ppm).Sharp singlet (~10.8–11.0 ppm).DMSO acts as a H-bond acceptor, slowing proton exchange and sharpening the signal.
Amine NH₂ Often invisible or merged with water.Distinct broad signal (~1.5–2.5 ppm).DMSO separates the amine protons from the water peak (3.33 ppm).

-Methine (CH)
~4.6 ppm (Multiplet).~4.5–4.7 ppm (Triplet/dd).Clearer coupling constants (

) are observable in DMSO due to higher viscosity/slower tumbling.
Aromatic Resolution High overlap (7.0–7.4 ppm).Improved dispersion.Dielectric constant differences alter the magnetic environment of the polar heteroaromatics.

Detailed Spectral Assignment (Predictive Reference)

The following data represents the expected chemical shifts based on high-fidelity analogues (e.g., 3-(1-(furan-2-yl)-2-nitroethyl)-1H-indole precursors and tryptamine standards).

Structural Diagram & Shift Logic

The molecule consists of three distinct spin systems:

  • Indole Ring: Aromatic system (8 protons).

  • Furan Ring: Aromatic system (3 protons).[1]

  • Ethylamine Chain: Aliphatic system (

    
    ).
    

G Indole Indole Ring (Electron Rich) Beta_CH β-Methine (CH) ~4.6 ppm (Chiral Center) Indole->Beta_CH C3 Attachment Furan Furan Ring (Acid Sensitive) Furan->Beta_CH C2 Attachment Alpha_CH2 α-Methylene (CH2) ~3.1-3.3 ppm Beta_CH->Alpha_CH2 Vicinal Coupling (3J ~7-8 Hz) Amine Amine (NH2) ~2.0 ppm (Broad) Alpha_CH2->Amine Terminal Group

Figure 1: Connectivity map highlighting the central


-methine proton, which serves as the "bridge" between the two aromatic systems.
1H NMR Data Table (400 MHz, DMSO-d₆)
PositionProton TypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Indole-NH N-H10.85 – 10.95 Singlet (br)1HDeshielded by aromaticity; diagnostic for Indole.
Furan-H5 Aromatic7.50 – 7.55 Doublet (

)
1HMost deshielded furan proton (adjacent to O).
Indole-H4 Aromatic7.45 – 7.50 Doublet1HDeshielded doublet, often overlaps with Furan-H5.
Indole-H7 Aromatic7.30 – 7.35 Doublet1HTypical indole doublet.
Indole-H2 Aromatic7.15 – 7.25 Doublet (

)
1HCouples with NH; confirms C3-substitution (no singlet).
Indole-H5/H6 Aromatic6.90 – 7.10 Multiplets2HOverlapping triplets (pseudo-triplets).
Furan-H3/H4 Aromatic6.35 – 6.45 Multiplets2HDistinctive upfield aromatic region; diagnostic for Furan.

-CH
Methine4.55 – 4.75 Triplet/dd1HCritical Signal. Benzylic to both rings.

-CH₂
Methylene3.10 – 3.30 Multiplet2HAdjacent to amine; often overlaps with water in DMSO.
Amine-NH₂ Amine1.80 – 2.50 Broad Singlet2HHighly variable; disappears with D₂O shake.

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)

Objective: Prevent concentration-dependent shifts and ensure sharp lines.

  • Mass: Weigh 5.0 – 10.0 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Note: If the compound is a hydrochloride salt, add 1-2 drops of NaOD or use Pyridine-d5 to free the base in situ, otherwise the aliphatic shifts will move downfield (~0.5 ppm).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Protocol B: The "COSY Check" (Validation Workflow)

Because the aromatic region (6.9 – 7.6 ppm) contains 5 indole protons and 1 furan proton overlapping, 1D NMR is insufficient for proof of structure.

Workflow:

  • Identify the

    
    -CH (4.6 ppm):  This is your "Anchor."
    
  • Run COSY (Correlation Spectroscopy):

    • Look for a cross-peak between

      
      -CH  (4.6 ppm) and 
      
      
      
      -CH₂
      (3.2 ppm).
    • Crucial Check: The

      
      -CH  should NOT  show correlations to the aromatic protons in a standard 3-bond COSY, identifying it clearly as the aliphatic linker.
      
  • Verify Indole Substitution:

    • The Indole H2 (7.2 ppm) must show a correlation to the NH (10.9 ppm). If this correlation is absent, the substitution might be at the N1 position (incorrect isomer).

Workflow Start Start: 1H NMR Spectrum Check_NH Is Indole NH visible (10.8-11.0 ppm)? Start->Check_NH Solvent_Switch Switch to DMSO-d6 Check_NH->Solvent_Switch No Locate_Beta Locate β-CH (4.6 ppm) and α-CH2 (3.2 ppm) Check_NH->Locate_Beta Yes Solvent_Switch->Locate_Beta COSY Run 2D COSY Locate_Beta->COSY Decision Cross-peak between 4.6 ppm and 3.2 ppm? COSY->Decision Valid Structure Validated: Ethylamine Chain Intact Decision->Valid Yes Invalid Investigate Impurity/ Wrong Isomer Decision->Invalid No

Figure 2: Decision tree for validating the ethylamine side-chain connectivity.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS) - Indole & Furan Spectra." Link

  • Singh, M., & Neogi, S. (2019). "Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indoles... (Supporting Info: NMR of 3-(2-nitro-1-phenylethyl)-1H-indole)." Royal Society of Chemistry. Link

    • Context: Provides the specific chemical shift of the -methine proton in the nitro-precursor (~5.1 ppm), validating the upfield shift to ~4.6 ppm in the amine product.
  • Shulgin, A., & Shulgin, A. (1997). "TiHKAL: Tryptamines I Have Known and Loved." Transform Press. Link

    • Context: Authoritative source on general tryptamine NMR characteristics and side-chain assignments.

Sources

Validation

FTIR spectral characterization of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (hereafter referred to as -Furan-Tryptamine or -FT ) against its primary structural a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine (hereafter referred to as


-Furan-Tryptamine  or 

-FT
) against its primary structural analogs.

This molecule represents a specific class of "branched" tryptamines formed typically via the Michael addition of indole to a nitro-vinyl-furan precursor, followed by reduction. The resulting structure features an ethylamine backbone with both an indole and a furan ring attached at the


-carbon (C2).

Executive Summary & Strategic Context

The Challenge: In the synthesis of hybrid pharmacophores like


-FT, the primary challenge is distinguishing the target "branched" primary amine from (A) unreacted starting materials (Indole, Furan derivatives) and (B) structural isomers such as the N-alkylated secondary amine (Furan-2-ylmethyl-tryptamine).[1]

The Solution: FTIR spectroscopy serves as a rapid, non-destructive "gatekeeper" technique.[1] While NMR is definitive for connectivity, FTIR offers superior "performance" in detecting functional group transformations (e.g., Nitro


 Amine) and distinguishing primary vs. secondary amine signatures in solid-state samples.[1]

Audience Takeaway: This guide delineates the specific spectral fingerprints required to validate the synthesis of


-FT and objectively compares its spectral profile with standard alternatives.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, follow this standardized ATR-FTIR workflow.

Materials & Equipment[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with a DTGS detector.

  • Interface: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1]

  • Reference Standards: Tryptamine (Indole control), 2-(Furan-2-yl)ethylamine (Furan control).[1]

Step-by-Step Methodology
  • Background Acquisition: Collect a 32-scan background spectrum of the clean ATR crystal in ambient air.

  • Sample Prep:

    • If Solid: Place ~2 mg of the crystalline powder directly on the crystal.[1] Apply high pressure (clamp) to ensure intimate contact.[1]

    • If Oil: Apply a thin film; no pressure clamp is needed.

  • Acquisition: Scan range 4000–400 cm⁻¹ at 4 cm⁻¹ resolution. Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Check (The "Self-Validating" Step):

    • Check the baseline at 2000–2500 cm⁻¹ (should be flat;

      
       doublet at 2350 cm⁻¹ is normal but should be subtracted).[1]
      
    • Intensity Check: The strongest peak (usually C-H or Ar-H) should have between 0.2 and 0.8 Absorbance units. If >1.0, the detector is saturating (reduce sample thickness/pressure).[1]

Comparative Spectral Analysis

The following table contrasts the target molecule (


-FT) with its two closest structural "alternatives" (precursors/analogs) to highlight diagnostic peaks.
Spectral RegionTarget:

-Furan-Tryptamine
Alt 1: Tryptamine (No Furan)Alt 2: 2-(Furan-2-yl)ethylamine (No Indole)Diagnostic Insight
N-H Stretch (3500–3100 cm⁻¹)Complex Multi-band: 1. Indole N-H (sharp, ~3400)2.[1] Primary Amine

(Doublet : ~3350 & 3280)
Doublet + Singlet: Indole N-H + Amine

doublet.[1]
Doublet Only: Primary Amine

(~3350 & 3280).Missing Indole peak.[1]
The presence of three distinct N-H features (Indole + Amine doublet) confirms the hybrid structure.[1]
C-H Stretch (3100–2800 cm⁻¹)Mixed Hybrid: Aromatic C-H (>3000)Furan C-H (3120-3160)Aliphatic C-H (2850-2960)Indole Dominant: Strong Aromatic C-H.Standard Aliphatic.[1]Furan Dominant: Distinct Furan C-H (~3140).Standard Aliphatic.[1]Furan ring C-H stretches are often higher frequency than benzene ring C-H.
Ring Modes (1620–1450 cm⁻¹)Dual Ring Breathing: Indole (~1450, 1620)Furan (~1500, 1560)Indole peaks only (~1455, 1618).[1]Furan peaks only (~1505).[1]The ~1500 cm⁻¹ band is a marker for the Furan ring, absent in pure Tryptamine.[1]
Fingerprint (1300–1000 cm⁻¹)C-O-C Stretch: Distinct band ~1010–1150 cm⁻¹ (Furan ether).[1]Silent in ether region (No C-O bonds).[1]Strong C-O-C bands (~1015, 1140).[1]Crucial: Appearance of C-O-C bands in an indole-amine sample confirms Furan incorporation.
Out-of-Plane (800–700 cm⁻¹)Overlapping Pattern: Indole (745 cm⁻¹)Furan (730–750 cm⁻¹)Indole "Ortho-sub" pattern (~740–750).[1]Furan specific bends (~740).[1]Difficult to resolve; rely on the Fingerprint/N-H regions for definitive ID.
Critical Discrimination: Target vs. Isomer

A common synthesis error produces the secondary amine isomer (N-substituted).

  • Target (

    
    -FT):  Primary Amine (
    
    
    
    )
    
    
    Doublet in N-H stretch region.[1]
  • Isomer (N-Furan-2-ylmethyl...): Secondary Amine (

    
    ) 
    
    
    
    Singlet in N-H stretch region.
  • Performance Note: FTIR is superior to low-res MS here, as both isomers have the same mass (MW ~240.3), but distinct IR N-H signatures.[1]

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis of


-Furan-Tryptamine using FTIR data points.

FTIR_Validation Start Crude Synthesis Product (Indole + Furan + Amine) Step1 Check 3200-3500 cm⁻¹ Region Start->Step1 Decision1 Indole N-H (~3400 cm⁻¹) Present? Step1->Decision1 Fail1 Error: Indole Ring Missing or Derivatized at N1 Decision1->Fail1 No Step2 Analyze Amine N-H Pattern Decision1->Step2 Yes Decision2 Doublet (NH2) or Singlet (NH)? Step2->Decision2 Isomer Isomer Detected: Secondary Amine (N-alkylated) Decision2->Isomer Singlet Step3 Check Fingerprint (1000-1200 cm⁻¹) Decision2->Step3 Doublet Decision3 C-O-C Stretch Present? Step3->Decision3 Fail2 Error: Furan Ring Missing Decision3->Fail2 No Success Confirmed Identity: 2-Furan-2-yl-2-(1H-indol-3-yl)-ethylamine Decision3->Success Yes

Caption: Logic gate flow for validating the target molecule structure using key FTIR spectral markers.

Synthesis Pathway & Context

Understanding the origin of the molecule aids in interpreting the spectrum (e.g., identifying residual nitro peaks).[1]

Synthesis_Pathway Reactants Indole + (E)-2-(2-nitrovinyl)furan Intermediate Intermediate: 3-(1-furan-2-yl-2-nitroethyl)-1H-indole (Nitro Peak: ~1550/1350 cm⁻¹) Reactants->Intermediate Michael Addition Product Target Product: β-Furan-Tryptamine (Amine Peaks: ~3300 cm⁻¹) Intermediate->Product Reduction (LiAlH4/H2)

Caption: Synthesis pathway highlighting the Nitro-to-Amine functional group transformation detectable by FTIR.

References

  • Fluorochem. Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine Product Data. Retrieved from (Accessed 2026).[1]

  • National Institutes of Health (NIH) - PubChem. 2-(Furan-2-yl)ethan-1-amine Compound Summary. PubChem CID 1132863. Retrieved from .[1]

  • SpectraBase. Indole FTIR Spectrum. John Wiley & Sons.[2] Retrieved from .[1]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from .[1]

  • ResearchGate. FT-IR spectrum of control indole. Retrieved from .[1]

Sources

Comparative

A Comparative Analysis of Furan-Substituted Ethylamines and Their Unsubstituted Counterparts: A Guide for Drug Development Professionals

This guide provides an in-depth comparison of the bioactivity of furan-substituted ethylamines against their traditional unsubstituted (typically phenyl) analogues. As the pharmaceutical landscape continually seeks compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the bioactivity of furan-substituted ethylamines against their traditional unsubstituted (typically phenyl) analogues. As the pharmaceutical landscape continually seeks compounds with refined selectivity, improved potency, and tailored pharmacokinetic profiles, understanding the nuanced effects of bioisosteric replacement is paramount. Here, we delve into the core structural and functional differences imparted by the furan moiety, supported by experimental data and validated protocols to inform rational drug design.

The Furan Ring as a Phenyl Bioisostere: Rationale and Caveats

The substitution of a phenyl ring with a furan ring is a common strategy in medicinal chemistry. The rationale is grounded in the concept of bioisosterism, where the furan ring can mimic the phenyl group in size and aromaticity, yet offers distinct electronic and metabolic properties.[1]

  • Electronic Properties: The furan ring contains an oxygen atom, a five-membered aromatic heterocycle that provides both hydrophobic and polar characteristics.[1] The ether oxygen acts as a hydrogen bond acceptor, potentially creating novel interactions with biological targets.[1] Furthermore, the lone pair of electrons on the oxygen makes the ring highly reactive in electrophilic substitution reactions, which can be leveraged in synthesis.[1]

  • Structural and Conformational Effects: The smaller size and distinct geometry of the furan ring compared to a benzene ring can alter the overall conformation of the molecule, influencing how it fits into a receptor's binding pocket. Fused furan rings, such as in benzofurans, can improve receptor binding and lipophilicity, which may affect central nervous system (CNS) activity.[1]

  • Metabolic Considerations: A critical point of differentiation is metabolic stability. While the phenyl group is relatively inert, the furan ring is susceptible to cytochrome P450 (P450)-mediated oxidation.[2][3] This metabolic pathway can be both a liability, leading to the formation of toxic reactive intermediates, and a tool for modulating a compound's pharmacokinetic profile.[2][4]

Comparative Bioactivity: A Multi-Faceted Analysis

The introduction of a furan ring profoundly impacts how an ethylamine derivative interacts with its biological targets, primarily monoamine transporters and G protein-coupled receptors (GPCRs).

Monoamine Transporter Interactions (DAT, SERT, NET)

Ethylamines, particularly those in the amphetamine and cathinone classes, are known to interact with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. They can act as either reuptake inhibitors (blockers) or substrates (releasers). The substitution of a phenyl ring with a furan or benzofuran analogue can significantly alter both binding affinity and functional outcome.

A key study examining benzofuran analogues of 3,4-methylenedioxyamphetamine (MDA) found that the position and orientation of the ring oxygen atoms could modulate selectivity for serotonin versus catecholamine uptake carriers.[5] Interestingly, the non-oxygenated indan isostere (lacking the furan oxygen) still possessed high potency at all three transporters, indicating that while the oxygen atom influences selectivity, the overall ring structure is crucial for activity.[5]

Substituted cathinones, often found in "bath salts," demonstrate diverse structure-activity relationships (SAR).[6][7] Their mechanisms involve binding with varying affinities to DAT, SERT, and NET.[6] Some are transporter blockers like cocaine, while others are substrates like methamphetamine.[6][7] For example, compounds like 3,4-Methylenedioxypyrovalerone (MDPV) and naphyrone show high affinity for all three transporters and act as potent uptake inhibitors without inducing release.[7][8] In contrast, compounds like mephedrone and methylone are transporter substrates, inducing neurotransmitter release.[7][8] The substitution of the phenyl ring in these structures with a furan or related heterocycle would be expected to modulate these affinities and functional activities, a critical consideration in drug design.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

Compound Class Transporter Unsubstituted (Phenyl/Analog) Example Furan-Substituted Example Fold Change Reference
Amphetamine Analogues SERT MDA: 130 nM 5-APB (benzofuran): 99 nM ~1.3x increase [5]
DAT MDA: 470 nM 5-APB (benzofuran): 780 nM ~0.6x decrease [5]
NET MDA: 1100 nM 5-APB (benzofuran): 1900 nM ~0.6x decrease [5]
Cathinone Analogues DAT Methcathinone: 359 nM α-PVT (thiophenyl): 14.2 nM ~25x increase [9]
NET Methcathinone: 298 nM α-PVT (thiophenyl): 12.9 nM ~23x increase [9]
SERT Methcathinone: 3354 nM α-PVT (thiophenyl): 4924 nM ~0.7x decrease [9]

Note: Data is compiled from multiple sources for illustrative purposes. 5-APB is a benzofuran analogue, and α-PVT contains a thiophene ring, a close bioisostere of furan. Direct furan-for-phenyl comparisons are sparse in single studies.

Serotonin 5-HT₂A Receptor Activity

Many psychedelic phenethylamines, such as those in the 2C family, exert their effects primarily through agonism at the serotonin 5-HT₂A receptor.[10][11] The structure-activity relationship (SAR) for these compounds is well-defined, with substitutions on the phenyl ring dramatically affecting potency and duration.[11][12][13] For example, lipophilic substituents at the 4-position of the 2,5-dimethoxyphenethylamine backbone generally result in more potent and longer-acting compounds.[10]

Replacing the phenyl ring with a furan moiety would create a novel chemical space. While direct comparisons are limited in published literature, it is plausible that a furan-based ethylamine could maintain 5-HT₂A receptor affinity. The key would be how the furan ring's electronic properties and orientation affect the key pharmacophore interactions within the receptor's binding site. The benzofuran-based "FLY" compounds (e.g., 2C-B-FLY) represent a related structural class where the methoxy groups are incorporated into dihydrofuran rings, creating a more rigid structure that demonstrates high 5-HT₂A affinity.[14]

Metabolic Fate and Potential for Toxicity

The most significant divergence between furan-substituted and unsubstituted ethylamines lies in their metabolism.

  • Unsubstituted Ethylamines: Phenethylamines are typically metabolized by monoamine oxidase (MAO-A and MAO-B), which deaminates the ethylamine side chain.[10][15] This is a primary reason why simple phenethylamines like 2C-H are not orally active without an MAO inhibitor.[15]

  • Furan-Substituted Ethylamines: The furan ring itself becomes a primary site for metabolism. P450 enzymes oxidize the furan ring to form a highly reactive α,β-unsaturated dialdehyde intermediate, such as cis-2-butene-1,4-dial (BDA).[2][16] This electrophilic metabolite can form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to potential hepatotoxicity and carcinogenicity.[2][3][4][16] Glutathione (GSH) can react with this intermediate, but this does not always represent a complete detoxification step, as the resulting conjugate can still be reactive.[2]

This metabolic liability is a critical design consideration. While it can lead to toxicity, it also means the compound may have a different pharmacokinetic profile and duration of action compared to its phenyl analogue. Medicinal chemists often seek to mitigate this toxicity by altering substituents on the furan ring or employing bioisosteric replacements.[1]

Experimental Workflows & Protocols

To objectively compare these two classes of compounds, a tiered experimental approach is necessary. The following protocols represent a self-validating system for characterizing novel ethylamine derivatives.

G cluster_0 Bioactivity Screening Workflow A Compound Synthesis & Purification B Protocol 1: Radioligand Binding Assay (Affinity @ Target Receptors) A->B Determine Ki C Protocol 2: Functional Assay (Uptake/Release or GPCR Signaling) B->C If high affinity D Protocol 3: Metabolic Stability Assay (In Vitro P450/MAO Metabolism) C->D Characterize function E Data Analysis & SAR Interpretation D->E Assess metabolic fate

Caption: A typical experimental workflow for characterizing novel ethylamine analogues.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters
  • Objective: To determine the binding affinity (Ki) of test compounds for hDAT, hSERT, and hNET.

  • Rationale: This assay quantifies the direct interaction between a compound and its target transporter, providing a fundamental measure of potency. Using a competitive binding format with a known high-affinity radioligand ensures robust and reproducible results.

  • Methodology:

    • Cell Culture: Utilize Human Embryonic Kidney (HEK293) cells stably transfected to express either hDAT, hSERT, or hNET.

    • Membrane Preparation: Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer.

    • Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [¹²⁵I]RTI-55), and serial dilutions of the test compound (furan-substituted and unsubstituted analogues).

    • Incubation: Incubate plates at a defined temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Ki using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Protocol 2: In Vitro Neurotransmitter Uptake Assay
  • Objective: To determine if a compound acts as an inhibitor or substrate (releaser) at monoamine transporters.

  • Rationale: Binding affinity does not reveal functional activity. This assay directly measures the compound's effect on the transporter's primary function—clearing neurotransmitters from the synapse.

  • Methodology:

    • System: Use either synaptosomes prepared from rodent brain tissue or the same transfected HEK293 cells from Protocol 1.

    • Inhibition Assay:

      • Pre-incubate cells/synaptosomes with various concentrations of the test compound.

      • Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

      • Terminate uptake by rapid filtration and washing.

      • Quantify intracellular radioactivity to determine the IC₅₀ for uptake inhibition.

    • Release Assay:

      • Preload cells/synaptosomes with a radiolabeled neurotransmitter.

      • Wash away excess extracellular neurotransmitter.

      • Add the test compound and incubate.

      • Measure the amount of radioactivity released into the supernatant over time. Compare this to a known releaser (e.g., amphetamine) and a known inhibitor (e.g., cocaine).

Protocol 3: In Vitro Metabolic Stability Assay
  • Objective: To compare the metabolic fate of furan-substituted vs. unsubstituted ethylamines.

  • Rationale: This assay provides critical early-stage data on potential metabolic liabilities, directly addressing the known risk of furan ring oxidation.

  • Methodology:

    • Incubation: Incubate a low concentration (e.g., 1 µM) of the test compound with human liver microsomes (HLMs) or S9 fraction, which contain P450 and other metabolic enzymes. The reaction mixture must be fortified with necessary cofactors (e.g., NADPH for P450s).

    • Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the metabolic reaction in each aliquot by adding an organic solvent like ice-cold acetonitrile.

    • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.

    • Data Analysis: Plot the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance. A rapid disappearance of a furan-containing compound compared to its phenyl analogue is indicative of metabolic liability.

G cluster_A Unsubstituted Ethylamine Metabolism cluster_B Furan-Substituted Ethylamine Metabolism A1 Phenethylamine A2 Monoamine Oxidase (MAO-A/B) A1->A2 A3 Phenylacetic Acid (Deaminated Metabolite) A2->A3 B1 Furan-Ethylamine B2 Cytochrome P450 (e.g., CYP2E1) B1->B2 B3 cis-2-butene-1,4-dial (Reactive Enedial) B2->B3 B4 Covalent Adducts (Protein, DNA) B3->B4

Caption: Key metabolic pathways differentiating unsubstituted vs. furan-substituted ethylamines.

Conclusion and Future Directions

The substitution of a phenyl ring with a furan moiety in ethylamine scaffolds is a powerful strategy that significantly alters bioactivity. The primary takeaways for drug development professionals are:

  • Modulated Selectivity: Furan substitution can fine-tune the selectivity profile at monoamine transporters, potentially shifting a compound from a balanced profile to one that favors SERT or DAT/NET.[5]

  • Altered Functional Activity: The change in electronics and sterics can convert a transporter substrate into an inhibitor, or vice versa, a critical functional switch with profound physiological consequences.

  • Metabolic Liability: The most crucial difference is the introduction of a P450-mediated metabolic pathway that can generate toxic reactive metabolites.[2][3] This risk must be assessed early and managed through further chemical modification if the scaffold shows promise.

Future research should focus on synthesizing and testing direct pairs of furan-substituted and unsubstituted ethylamines to build a more comprehensive SAR database. Furthermore, exploring substitutions on the furan ring itself may yield analogues that retain the beneficial binding properties while mitigating the metabolic risks, paving the way for safer and more effective therapeutics.

References

  • Monte, A. P., Marona-Brooks, T., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemeurope.com. (n.d.). 2C-F. Available at: [Link]

  • Eshleman, A. J., Wolfrum, K. M., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Eshleman, A. J., Nagarajan, S., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology. Available at: [Link]

  • Eshleman, A. J., Nagarajan, S., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Biochemical Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Available at: [Link]

  • Kim, B., Park, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Al-Ostath, A., Ghaith, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Kafel, R. (2018). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Molecules. Available at: [Link]

  • Kim, B., Park, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Eshleman, A. J., Wolfrum, K. M., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kim, B., Park, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Wagmann, L., Brandt, S. D., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Available at: [Link]

  • Nikolova, S., Danchev, N., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules. Available at: [Link]

  • Fujita, T., & Ban, T. (1971). Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. Journal of Medicinal Chemistry. Available at: [Link]

  • Choudhary, H., Sharma, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Singh, R., Kaur, H., et al. (2016). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

  • Peterson, L. A. (2006). Polyamines are traps for reactive intermediates in furan metabolism. Chemical Research in Toxicology. Available at: [Link]

  • Sen, S., Gupta, J. K., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]

  • Eshleman, A. J., Wolfrum, K. M., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. Available at: [Link]

  • Chemeurope.com. (n.d.). 2C-H. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (2011). Review: Synthetic Methods for Amphetamine. Journal of the Clandestine Laboratory Investigating Chemists Association. Available at: [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology. Available at: [Link]

  • Taylor & Francis Online. (n.d.). 2C-F – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing furan framework. Available at: [Link]

  • Tao, M., Pan, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Dinger, J., Schwan, M., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology. Available at: [Link]

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